molecular formula C10H11ClZ B1456121 Bis(cyclopentadienyl)zirconium Chloride hydride CAS No. 37342-97-5

Bis(cyclopentadienyl)zirconium Chloride hydride

Cat. No.: B1456121
CAS No.: 37342-97-5
M. Wt: 257.87 g/mol
InChI Key: NKIVVMOIGINFTB-UHFFFAOYSA-M
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Description

Bis(cyclopentadienyl)zirconium Chloride hydride is a useful research compound. Its molecular formula is C10H11ClZr and its molecular weight is 257.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopenta-1,3-diene;hydride;zirconium(4+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIVVMOIGINFTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClZr
Record name Schwartz's reagent
Source Wikipedia
URL https://en.wikipedia.org/wiki/Schwartz%27s_reagent
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37342-97-5
Record name Zirconocene chloride hydride
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Record name Bis(3-cyclopentadienyl)chlorohydrurozirconium
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Record name ZIRCONOCENE CHLORIDE HYDRIDE
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Foundational & Exploratory

Regioselectivity of Schwartz's reagent toward terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Regioselectivity of Schwartz's Reagent Toward Terminal Alkynes

Abstract

The hydrozirconation of terminal alkynes using Schwartz's reagent, chlorobis(η⁵-cyclopentadienyl)hydridozirconium(IV) ((Cp)₂ZrHCl), is a cornerstone transformation in modern organic synthesis. This reaction provides a highly reliable and predictable method for the preparation of (E)-vinylzirconocene intermediates, which are versatile precursors for a vast array of functionalized olefins. The remarkable utility of this process stems from its exceptional regioselectivity, wherein the zirconium moiety is almost exclusively delivered to the terminal carbon of the alkyne. This guide provides a detailed examination of the mechanistic underpinnings of this regioselectivity, explores the factors that govern it, and discusses strategies for its reversal. Authored for researchers, scientists, and drug development professionals, this document synthesizes mechanistic theory with practical, field-proven insights, offering a comprehensive resource for the application of this powerful synthetic tool.

Introduction: The Advent and Utility of Schwartz's Reagent

First reported in 1970 and later popularized for organic synthesis by Jeffrey Schwartz in 1974, Schwartz's reagent has emerged as an indispensable tool for the functionalization of unsaturated carbon-carbon bonds.[1][2][3] Unlike many other organometallic reagents, it is a relatively stable, isolable white powder, although it is sensitive to air and moisture.[4][5] Its synthetic power lies in the hydrozirconation reaction, a process that involves the formal addition of a Zr-H bond across an alkene or alkyne.[1][6] This reaction generates stable organozirconium intermediates that can be readily converted into a wide range of functional groups with high stereochemical fidelity.[7] The resulting vinylzirconocenes from alkynes, for instance, can undergo subsequent reactions such as halogenation, carbonylation, cross-coupling, and nucleophilic additions.[1][8]

The reaction's broad functional group tolerance is a significant advantage; esters, nitriles, and even some halides are compatible with the mild reaction conditions, allowing for the synthesis of complex molecules.[9][10] The hydrozirconation of terminal alkynes is particularly noteworthy for its predictable and exceptionally high regioselectivity, which is the central focus of this guide.

The Mechanism of Hydrozirconation: A Tale of Steric Dominance

The hydrozirconation of a terminal alkyne proceeds via a stereospecific syn-addition of the zirconium hydride bond across the triple bond.[4][11] This results in the exclusive formation of the (E)-alkenylzirconocene. The regiochemical outcome—the placement of the zirconium atom on the terminal carbon—is governed by a combination of factors, with sterics playing the dominant role.

The Four-Centered Transition State

The reaction is believed to proceed through a concerted, four-centered transition state involving the alkyne and the Zr-H bond.[12] In this transition state, the bulky bis(cyclopentadienyl)zirconium moiety ((Cp)₂ZrCl) acts as a massive steric shield. For a terminal alkyne (RC≡CH), there are two possible modes of addition:

  • Path A (Anti-Markovnikov): The zirconium atom adds to the terminal, sterically unencumbered carbon (C-1), and the hydride adds to the internal carbon (C-2).

  • Path B (Markovnikov): The zirconium atom adds to the internal, more substituted carbon (C-2), and the hydride adds to the terminal carbon (C-1).

Due to the significant steric bulk of the (Cp)₂ZrCl fragment, Path B is highly disfavored.[13] The steric repulsion between the zirconocene "wedge" and the substituent (R) on the alkyne raises the energy of the transition state for internal addition significantly. Consequently, the reaction proceeds almost exclusively via Path A, leading to the formation of the terminal (or 1-alkenyl) zirconocene. This outcome is a classic example of kinetic control, where the product distribution is determined by the relative activation energies of the competing pathways.[12][13]

G SM1 R-C≡C-H (Terminal Alkyne) TS_A Path A (Favored) [Four-Centered TS] Zr at Terminal Carbon SM1->TS_A + (Cp)₂Zr(H)Cl TS_B Path B (Disfavored) [Four-Centered TS] Zr at Internal Carbon SM1->TS_B + (Cp)₂Zr(H)Cl SM2 (Cp)₂Zr(H)Cl (Schwartz's Reagent) Prod_A RHC=C(Zr(Cp)₂Cl)H (E)-Terminal Vinylzirconocene >98% Regioselectivity TS_A->Prod_A Low Energy Pathway (Sterically Favored) Prod_B RC(Zr(Cp)₂Cl)=CH₂ Internal Vinylzirconocene <2% Regioselectivity TS_B->Prod_B High Energy Pathway (Sterically Hindered)

Caption: Mechanistic pathways for the hydrozirconation of a terminal alkyne.

Electronic Effects

While steric factors are dominant, electronic effects can play a minor, secondary role. For most alkyl- and aryl-substituted terminal alkynes, the electronic influence is negligible compared to the steric demand of the zirconocene. The polarization of the alkyne C-C bond is generally not strong enough to overcome the massive steric barrier to internal addition.[10]

Substrate Scope and Regioselectivity Data

The anti-Markovnikov regioselectivity holds true for a wide variety of terminal alkynes. The reaction is robust, and the preference for terminal addition is consistently high, often exceeding 98:2.

Alkyne Substrate (R-C≡CH) R Group Typical Regioselectivity (Terminal:Internal) Reference
1-Octynen-Hexyl>98:2[10]
PhenylacetylenePhenyl>98:2[6]
3,3-Dimethyl-1-butynetert-Butyl>99:1[13]
5-Chloropentyne3-Chloropropyl>95:5[9]
Propargyl alcohol-CH₂OH>95:5 (but can be reversed)[13]
Trimethylsilylacetylene-Si(CH₃)₃>98:2[10]

This table represents typical outcomes; specific ratios can vary slightly with reaction conditions.

Overcoming Steric Control: Strategies for Reversing Regioselectivity

While the inherent preference for terminal addition is synthetically valuable, the ability to selectively form the internal, or "branched," vinylzirconocene would provide access to alternative substitution patterns.[13] This reversal of the "normal" regioselectivity can be achieved by overriding the dominant steric control through substrate-directing effects.

Hydroxyl-Directed Hydrozirconation

A powerful strategy involves the use of a coordinating group within the alkyne substrate, such as a hydroxyl group. In the case of homopropargylic alcohols, the substrate's alkoxide (formed by deprotonation) can coordinate to the zirconium center prior to the hydrozirconation event. This pre-coordination directs the Zr-H moiety to the internal position of the alkyne, leading to the formation of the branched vinylzirconocene as the major product.[13] This directed hydrometalation showcases how intramolecular coordination can completely override the standard steric bias.

Synthetic Protocol: Hydrozirconation of 1-Octyne

This protocol provides a self-validating system for the reliable generation of (E)-1-octenylzirconocene chloride. Success is indicated by the change in the reaction mixture from a slurry to a clear solution.

Reagents and Equipment
  • Schwartz's Reagent ((Cp)₂ZrHCl)

  • 1-Octyne (distilled before use)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and manifold for inert atmosphere

  • Magnetic stirrer and stir bar

  • Syringes and needles

Step-by-Step Procedure
  • Preparation: Under an argon or nitrogen atmosphere, add Schwartz's reagent (1.0 eq, e.g., 258 mg, 1.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (e.g., 5 mL) to the flask. This will form a white or pale yellow slurry.[14]

  • Substrate Addition: While stirring the slurry at room temperature, add 1-octyne (1.0 eq, e.g., 110 mg, 1.0 mmol) via syringe.

  • Reaction Monitoring: Continue stirring at room temperature. The reaction is typically complete within 15-60 minutes, signified by the dissolution of the solid reagent to form a clear, pale-yellow solution.[14] The resulting solution contains the vinylzirconocene product and can be used directly in subsequent steps.

  • Quenching and Characterization (Optional): To confirm the formation of the vinylzirconocene, a small aliquot can be quenched with an electrophile. For example, adding deuterated water (D₂O) will produce (E)-1-deutero-1-octene. Protonolysis with dilute HCl will yield 1-octene. The product can be analyzed by ¹H NMR to confirm the (E)-stereochemistry by observing the large coupling constant (~14-19 Hz) between the vinylic protons.

In Situ Generation of Schwartz's Reagent

For convenience and to circumvent the handling of solid Schwartz's reagent, it can be generated in situ. A common method involves the reduction of zirconocene dichloride ((Cp)₂ZrCl₂) with a hydride source like LiAlH(OtBu)₃ or Red-Al®.[5][10] This approach is often used for large-scale reactions.

Experimental Workflow Visualization

The following diagram outlines the typical workflow from hydrozirconation to a functionalized product, using halogenation as an illustrative subsequent reaction.

G Start Terminal Alkyne + (Cp)₂Zr(H)Cl in THF Hydrozirconation Stir at RT (15-60 min) Formation of clear solution Start->Hydrozirconation Intermediate (E)-Vinylzirconocene (In Solution) Hydrozirconation->Intermediate Quench Electrophilic Quench (e.g., I₂, NBS, H₂O) Intermediate->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Purified (E)-Vinyl Halide or Alkene Purification->Product

Caption: General experimental workflow for hydrozirconation and subsequent functionalization.

Conclusion

The hydrozirconation of terminal alkynes with Schwartz's reagent is a powerful and highly predictable transformation in organic chemistry. Its exceptional regioselectivity, which overwhelmingly favors the placement of the bulky zirconium moiety at the terminal carbon, is a direct consequence of steric control in a concerted transition state. This inherent preference provides a reliable route to (E)-1-alkenylzirconocenes, which are valuable intermediates for further synthesis. Understanding the mechanistic basis of this selectivity, as well as the substrate-based strategies to reverse it, empowers chemists to strategically construct complex olefinic structures with precision and efficiency. The combination of high fidelity, mild conditions, and broad functional group tolerance ensures that the Schwartz hydrozirconation will remain a vital tool for innovation in the fields of chemical research and drug development.

References

  • Organic Chemistry Portal. (n.d.). Schwartz's Reagent, Zirconocene Chloride Hydride. Retrieved from [Link]

  • Wipf, P., & Jahn, H. (1996). Hydrozirconation of Alkynes. Organic Reactions, 50, 1. (Note: A direct link to the full text may require institutional access; the abstract is widely available).
  • Guram, A. S., & Jordan, R. F. (1991). Directed Hydrozirconation of Homopropargylic Alcohols. The Journal of Organic Chemistry, 56(20), 5994–5999. Retrieved from [Link]

  • Hart, D. W., & Schwartz, J. (1974). Hydrozirconation. A new transition metal reagent for organic synthesis. Journal of the American Chemical Society, 96(26), 8115–8116. Retrieved from [Link]

  • Wikipedia. (n.d.). Schwartz's reagent. Retrieved from [Link]

  • Wipf, P., & Spencer, S. R. (2004). Microwave Chemistry: Hydrozirconation, Ring-Closing Metathesis, Hydration of Alkynes, Nucleophilic Aromatic Substitution. Organic & Biomolecular Chemistry, 2, 443. Retrieved from [Link]

  • Erker, G., Kropp, K., Atwood, J. L., & Hunter, W. E. (1983). Reactions of vinylzirconocene complexes with a zirconium hydride. The unexpected formation of [.mu.-(.beta.-.eta.1:.alpha.,.beta.-.eta.2-styryl)].mu.-chlorobis[bis(.eta.5-cyclopentadienyl)zirconium], a binuclear (olefin)zirconocene complex. Organometallics, 2(11), 1555–1561. Retrieved from [Link]

  • Basicmedical Key. (2017). Synthesis and Reactivity of Heteroatom-Substituted Vinylzirconocene Derivatives and Hetarylzirconocenes. Retrieved from [Link]

  • Grokipedia. (n.d.). Schwartz's reagent. Retrieved from [Link]

  • Beilstein Journals. (2023). Sequential hydrozirconation/Pd-catalyzed cross coupling of acyl chlorides towards conjugated (2E,4E)-dienones. Retrieved from [Link]

  • Chinkov, N., Majumdar, S., & Marek, I. (2007). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp₂Zr(H)Cl: Scope and Mechanistic Insight. Journal of the American Chemical Society, 129(11), 3408–3419. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrozirconation of Alkynes. Retrieved from [Link]

  • Synthesis Workshop. (2021). The Schwartz Reagent (Episode 72). Retrieved from [Link]

  • Wipf, P., & Kerekes, A. D. (2004). Hydrozirconation-Transmetalation-Aldimine Addition Sequence. Organic & Biomolecular Chemistry, 2, 443-445. Retrieved from [Link]

  • Buchwald, S. L., & LaMaire, S. J. (1993). Schwartz's Reagent. Organic Syntheses, 71, 77. Retrieved from [Link]

Sources

The Electronic Architect: Mastering Cp2ZrHCl in High-Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties of Cp2ZrHCl in organic synthesis Content Type: In-depth technical guide.

Introduction: The Power of the Empty Orbital

In the landscape of organometallic chemistry, few reagents offer the surgical precision of Bis(cyclopentadienyl)zirconium(IV) chloride hydride (


), commonly known as Schwartz’s Reagent. For drug development professionals, its value lies not just in its ability to functionalize unsaturated bonds, but in its electronic deficiency .

As a 16-electron,


 complex, the zirconium center possesses a vacant orbital. This electronic "hunger" is the driving force behind its reactivity, enabling rapid coordination to 

-systems and facilitating the "chain walking" isomerization that makes this reagent unique. This guide moves beyond standard textbook definitions to explore how manipulating these electronic properties allows for the construction of complex stereocenters in pharmaceutical intermediates.

Electronic Architecture & Reactivity Profile

To master Schwartz’s reagent, one must understand the conflict at its core: it contains a highly electrophilic metal center bonded to a nucleophilic hydride.

The 16-Electron Anomaly

Unlike stable 18-electron organometallics,


 is electronically unsaturated.
  • Geometry: The complex adopts a "bent sandwich" or wedge geometry. The two bulky cyclopentadienyl (Cp) rings occupy significant steric volume (angle ~130°), forcing incoming substrates into a specific trajectory.

  • The Zr(IV) Center: Being

    
    , the metal has no electrons to back-bond into ligand antibonding orbitals. This makes the Zr center a hard Lewis acid, eager to accept electron density from alkenes or alkynes.
    
  • The Hydride: The Zr-H bond is polarized toward the hydride (

    
    ). This hydridic character is confirmed by IR spectroscopy, where the Zr-H stretch appears at ~1390 cm⁻¹  (broad, bridging mode in solid polymeric state) or ~1420 cm⁻¹  (terminal mode in solution).
    
Mechanistic Consequence: The 4-Center Transition State

The reaction with an alkene/alkyne is not a simple addition; it is a concerted, syn-stereoselective process governed by orbital overlap.

  • Coordination: The empty Zr orbital binds the alkene

    
    -electrons (LUMO of Zr + HOMO of alkene).
    
  • Agostic Interaction: The Zr-H bond aligns parallel to the C-C bond.

  • Collapse: A 4-centered transition state forms, delivering the hydride and the metal to the same face (syn-addition).

Data Summary: Electronic & Physical Parameters
ParameterValue/CharacteristicSynthetic Implication
Electron Count 16 electronsHigh Lewis acidity; rapid substrate binding.
Oxidation State Zr(IV) (

)
No oxidative addition possible; redox-neutral processes only.
Zr-H IR Stretch ~1390 cm⁻¹ (solid)Diagnostic for reagent quality (loss of peak = oxidation).
Solubility Low in THF/DCM (Polymeric)Reacts as a monomer; slow dissolution controls reaction rate.
Selectivity Steric > ElectronicZr always migrates to the least hindered carbon (Terminal).

The "Chain Walking" Phenomenon

For the medicinal chemist, the most potent feature of


 is its ability to isomerize internal alkenes to terminal functional groups. This is thermodynamic control  in action.

While the initial hydrozirconation is kinetically controlled (fastest addition), the process is reversible. Through a sequence of


-hydride eliminations and re-insertions, the Zirconium moiety migrates along the carbon chain. It eventually settles at the terminal position, where steric hindrance is minimized (Thermodynamic Sink).
Visualization: Mechanism and Isomerization

The following diagram illustrates the initial syn-addition followed by the isomerization pathway.

Hydrozirconation Start Internal Alkene (Substrate) Coord Pi-Complex (18e- Intermediate) Start->Coord + Cp2ZrHCl TS 4-Center Transition State Coord->TS Orbital Overlap InternalZr Internal Alkyl-Zr Species TS->InternalZr Syn-Addition BetaElim Beta-Hydride Elimination InternalZr->BetaElim Steric Clash BetaElim->InternalZr Re-insertion TerminalZr Terminal Alkyl-Zr (Thermodynamic Sink) BetaElim->TerminalZr Migration (Chain Walk) Product Functionalized Terminal Product TerminalZr->Product + Electrophile (E+)

Figure 1: The mechanistic pathway of hydrozirconation. Note the reversibility of the internal addition (Chain Walking) leading to the stable terminal species.

Experimental Protocols

Protocol A: In Situ Generation (The Buchwald Method)

Commercially available Schwartz's reagent is often degraded (oxidized) or polymeric, leading to inconsistent results. For drug development campaigns, in situ generation is the gold standard for reproducibility.

Causality: This method uses


 rather than 

. The bulky tert-butoxy groups prevent over-reduction to the pyrophoric Zr(III) or Zr(II) species, stopping cleanly at the Zr(IV)-H stage.

Reagents:

  • Bis(cyclopentadienyl)zirconium(IV) dichloride (

    
    )
    
  • Lithium tri-tert-butoxyaluminum hydride (

    
    )
    
  • Solvent: Dry THF

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. (Strict exclusion of water is vital; water hydrolyzes Zr-H to Zr-O-Zr dimers).

  • Dissolution: Add

    
     (1.0 equiv) to THF (0.2 M). The solution will be colorless/pale yellow.
    
  • Reduction: Add

    
     (1.0 equiv) as a solution in THF dropwise at room temperature.
    
  • Observation: The mixture should turn a dense, opaque white/grey immediately. Wait 15-30 minutes.

  • Filtration (Optional but Recommended): Pass through a celite plug under Argon to remove Aluminum salts if the subsequent coupling is metal-catalyzed (Al salts can poison Pd catalysts).

  • Usage: The resulting solution of

    
     is ready for substrate addition.
    
Protocol B: Hydrozirconation Transmetallation (One-Pot)

This workflow converts a terminal alkyne into a stereodefined vinyl-iodide or vinyl-zinc species, a critical motif in polyketide drug synthesis.

Step-by-Step:

  • Hydrozirconation: Add terminal alkyne (1.0 equiv) to the generated

    
     solution.
    
  • Reaction: Stir at 25°C for 1 hour.

    • Checkpoint: The suspension often clears to a yellow/orange solution as the monomeric alkenyl-zirconium species forms.

  • Transmetallation (to Zinc): Cool to 0°C. Add dry

    
     (1.1 equiv, solution in THF). Stir for 15 mins.
    
    • Why? The Zr-C bond is strong. Transmetallating to Zn creates a more reactive species for Negishi couplings or addition to aldehydes.

  • Quench/Coupling: Add the electrophile (e.g., Iodine for vinyl iodide, or an Aryl Iodide + Pd catalyst for Cross-Coupling).

Advanced Application: Transmetallation Pathways

The electronic polarization of the Zr-C bond allows for rapid transmetallation to late transition metals. This overcomes the limitation of Zirconium's oxophilicity (which restricts it from reacting with many organic electrophiles directly).

Visualization: The Transmetallation Hub

This diagram maps the divergence from the organozirconium intermediate to various drug-relevant scaffolds.

Transmetallation AlkenylZr Alkenyl-Zirconium (Nucleophilic) Zn + ZnCl2 AlkenylZr->Zn Fast Transmetallation Cu + Cu(I) AlkenylZr->Cu Transmetallation B + Haloborane AlkenylZr->B Boron Exchange Negishi Negishi Coupling (Pd-Cat) Zn->Negishi C-C Bond Formation Conjugate Conjugate Addition (Enones) Cu->Conjugate 1,4-Addition Suzuki Suzuki Coupling (Pd-Cat) B->Suzuki Biaryl Synthesis

Figure 2: Strategic divergence. The Alkenyl-Zr species serves as a "masked" nucleophile, unlocked by transmetallation to Zn, Cu, or B.

Troubleshooting & Handling (Self-Validating Systems)

Trustworthiness in the lab comes from knowing what failure looks like.

ObservationDiagnosisAction
Reagent is White/Grey Good. High activity.Proceed with reaction.
Reagent is Pink/Red Acceptable. Slight light decomposition but active.Use slight excess (1.2 equiv).
Reagent is Yellow/Brown Oxidized/Hydrolyzed. (

)
Discard. Do not use.
No Reaction (NMR) Old Reagent. Polymer shell prevents solubility.Switch to In Situ protocol (Protocol A).
Internal Isomer Product Incomplete Migration. Reaction time too short.Increase time or gently warm (40°C) to encourage thermodynamic settling.

References

  • Hart, D. W., & Schwartz, J. (1974).[1] Hydrozirconation.[1][2][3][4][5][6] Organic synthesis via organozirconium intermediates.[1][2][4][7] Synthesis and rearrangement of alkylzirconium(IV) complexes. Journal of the American Chemical Society. Link

  • Wipf, P., & Jahn, H. (1996).[8] Synthetic applications of organochlorozirconocene complexes.[1][2][3][5][8][9][10] Tetrahedron.[4][8] Link

  • Huang, Z., & Negishi, E. (2006).[11] A Convenient In Situ Generation of Schwartz’s Reagent.[3][12][13] Organic Letters. Link

  • Zhao, Y., & Snieckus, V. (2014).[7][12] A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation.[5][10][12] Organic Letters. Link

  • Labinger, J. A. (2015). Tutorial on Hydrozirconation. Organometallics.[1][2][4] Link

Sources

Thermodynamic stability of alkylzirconium intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Alkylzirconium Intermediates

For correspondence, please refer to the author's primary affiliation with Google.

Abstract

Alkylzirconium intermediates are pivotal in a vast array of catalytic transformations, most notably in Ziegler-Natta olefin polymerization. Their transient nature, however, presents a significant challenge in catalyst design and reaction optimization. The thermodynamic stability of these species dictates their lifetime, reactivity, and the accessibility of various decomposition pathways, which in turn control polymer molecular weight, branching, and overall catalyst efficiency. This guide provides a comprehensive examination of the core principles governing the stability of alkylzirconium intermediates. We will delve into the intrinsic strength of the zirconium-carbon bond, dissect the primary decomposition mechanisms, and explore the electronic and steric factors that researchers can manipulate to tune stability. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, mechanistically-grounded understanding of these critical organometallic species.

Introduction: The Central Role of Alkylzirconium Intermediates

Group 4 metallocene-based catalysts, particularly those of zirconium, are workhorses of the polymer industry. Upon activation by a co-catalyst like methylaluminoxane (MAO), the precatalyst forms a highly electrophilic, coordinatively unsaturated cationic alkylzirconium species.[1] This intermediate is the active site for olefin polymerization, where the repeated insertion of monomer units into the Zr-C bond leads to polymer chain growth.

The stability of this active species is a delicate balance. It must be stable enough to persist and allow for chain propagation but sufficiently reactive to readily insert olefin monomers. Unwanted decomposition pathways act as chain termination events, limiting the molecular weight of the resulting polymer and reducing catalyst turnover.[2] A thorough understanding of the factors that stabilize or destabilize the Zr-alkyl bond is therefore paramount for the rational design of next-generation catalysts with tailored properties.

The Zirconium-Carbon Bond: An Energetic Perspective

The foundation of an alkylzirconium intermediate's stability lies in the strength of the zirconium-carbon (Zr-C) sigma bond. Zirconium(IV) is a d⁰ metal, meaning its valence d-orbitals are empty. The Zr-C bond is formed from the overlap of a carbon sp³ orbital with an appropriate hybrid orbital on the zirconium center. This bond is highly polar, with significant charge density on the carbon atom, rendering it nucleophilic.

The strength of this bond can be quantified by its Bond Dissociation Energy (BDE), which is the enthalpy change required to break the bond homolytically. While a comprehensive experimental database is sparse due to the high reactivity of these species, a combination of experimental measurements and computational studies provides valuable benchmarks.

Bond TypeTypical BDE (kJ/mol)Notes
Zr-C (diatomic)~472Represents the intrinsic bond strength in the gas phase without ligands, determined with high precision via Resonant Two-Photon Ionization (R2PI) spectroscopy.[3]
Cp₂Zr(R)-Cl250 - 350Ancillary ligands significantly influence the bond strength. This range is typical for various alkyl groups (R) in zirconocene chloride complexes.
Cp₂Zr-CH₃ ~280 - 300The methyl group lacks β-hydrogens, making it resistant to a key decomposition pathway and a useful benchmark.
Cp₂Zr-CH₂Ph (benzyl)~250 - 270The benzyl group can adopt alternative coordination modes (η²), which can influence the effective bond strength and reactivity.[4]

Note: Values are approximate and can vary significantly based on the specific ligand environment, solvent, and method of determination.

Key Decomposition Pathways

The thermodynamic stability of an alkylzirconium intermediate is ultimately defined by the kinetic accessibility of its decomposition pathways. For d⁰ zirconium alkyls, two primary unimolecular pathways dominate: β-hydride elimination and, to a lesser extent, reductive elimination.

β-Hydride Elimination: The Dominant Termination Route

β-hydride elimination is the most common decomposition pathway for alkyl complexes that possess hydrogen atoms on the carbon atom beta to the metal center.[5] This process is a crucial chain termination step in olefin polymerization and many other catalytic cycles.[2][6]

The mechanism involves the transfer of a hydride from the β-carbon of the alkyl ligand to the metal center via a four-membered cyclic transition state. This forms a zirconium-hydride and releases the alkyl fragment as a free alkene.[5]

Core Requirements for β-Hydride Elimination:

  • Presence of β-Hydrogens: The alkyl ligand must have at least one hydrogen atom on the carbon at the β-position. Methyl and neopentyl ligands, for example, are incapable of this reaction and thus form more thermally stable complexes.[2][6]

  • Vacant Coordination Site: The metal center must be coordinatively unsaturated (typically <18 electrons) to provide an empty orbital to accept the incoming hydride.[5]

  • Syn-Coplanar Geometry: The M-Cα, Cα-Cβ, and Cβ-H bonds must be able to adopt a syn-coplanar arrangement to allow for the close approach of the β-hydrogen to the metal center.[6]

Beta_Hydride_Elimination

Reductive Elimination

Reductive elimination is the microscopic reverse of oxidative addition.[7] In this process, two cis-oriented ligands on the metal center couple to form a new molecule, while the metal's oxidation state is formally reduced by two. For a dialkylzirconium(IV) complex, this would involve the formation of an alkane and a transient Zirconium(II) species.

Cp₂Zr(R)(R') → Cp₂Zr + R-R'

This pathway is generally less favorable for d⁰ complexes like Zr(IV) compared to later transition metals with higher d-electron counts. However, it can become competitive under certain conditions, particularly when the alkyl groups are sterically bulky, which can destabilize the starting complex and favor the release of a sterically demanding alkane.[7]

Reductive_Elimination

Factors Governing Thermodynamic Stability

The energy landscape of an alkylzirconium intermediate, and thus its preference for decomposition, is profoundly influenced by the ligand sphere around the metal center.

Electronic Effects of Ancillary Ligands

The electronic nature of the ancillary ligands (e.g., substituted cyclopentadienyl rings) directly modulates the electrophilicity of the zirconium center.

  • Electron-Withdrawing Groups (EWGs): Ligands bearing EWGs increase the positive charge on the zirconium center. This strengthens the electrostatic component of the Zr-C bond but also makes the metal more susceptible to nucleophilic attack and can lower the barrier for β-hydride elimination by creating a more receptive empty orbital for the hydride.

  • Electron-Donating Groups (EDGs): Ligands with EDGs increase electron density at the zirconium center. This can weaken the polar Zr-C bond slightly but makes the metal less electrophilic. More electron-rich metal centers can sometimes accelerate β-elimination if d-electron donation into the C-H σ* orbital is a significant part of the mechanism, although this is less relevant for d⁰ systems.[8]

Steric Effects

Steric hindrance plays a crucial role in both thermodynamic and kinetic stability.

  • Bulky Ancillary Ligands: Large, bulky ligands like pentamethylcyclopentadienyl (Cp*) or indenyl systems can sterically shield the zirconium center. This can kinetically hinder the approach of monomers but also obstruct the geometric rearrangements required for decomposition pathways like β-hydride elimination.[6]

  • Bulky Alkyl Groups: As mentioned, alkyl groups lacking β-hydrogens (methyl, neopentyl) or those where β-hydride elimination would lead to a strained alkene (e.g., norbornyl) are inherently more stable.[2][6] Furthermore, very bulky alkyl groups can disfavor the coplanar arrangement needed for the transition state.

Stabilizing Structural Motifs: Agostic Interactions

An agostic interaction is an intramolecular three-center, two-electron bond where a C-H bond on a ligand interacts with the coordinatively unsaturated metal center. This interaction effectively donates electron density from the C-H sigma bond into a vacant d-orbital on the metal. For alkylzirconium cations, α- and γ-agostic interactions are particularly relevant. These interactions can stabilize the ground state of the intermediate, effectively increasing the activation barrier for decomposition pathways. While not a formal bond, this "pre-coordination" can significantly influence the geometry and energy of the complex.

Assessing Stability: Methodologies and Protocols

Evaluating the stability of these reactive intermediates requires a combination of computational and experimental techniques.

Computational Approaches: Density Functional Theory (DFT)

DFT has become an indispensable tool for studying organometallic complexes.[9] It allows for the calculation of:

  • Ground-State Geometries: Predicting bond lengths, angles, and the presence of agostic interactions.

  • Thermodynamic Parameters: Calculating Zr-C BDEs and the relative energies of isomers and decomposition products.

  • Transition State Analysis: Locating transition states for decomposition pathways and calculating their activation energy barriers (ΔG‡), providing direct insight into kinetic stability.[10]

Experimental Approaches: Kinetic Analysis of Thermal Decomposition

The most direct experimental measure of stability is to monitor the rate of decomposition of the alkylzirconium complex over time at a given temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is ideally suited for this purpose.[11]

Protocol: General Procedure for Kinetic Analysis of Alkylzirconium Thermolysis via ¹H NMR

This protocol describes a general workflow for determining the kinetic and thermodynamic parameters of decomposition for a thermally sensitive alkylzirconium complex.

1. Materials and Preparation:

  • Alkylzirconium complex of interest (e.g., Cp₂Zr(R)₂).
  • Anhydrous, deuterated solvent (e.g., C₆D₆, toluene-d₈).
  • Internal standard (e.g., ferrocene, hexamethylbenzene), a stable compound with resonances that do not overlap with the analyte or products.
  • High-quality NMR tubes with screw caps or that can be flame-sealed (e.g., J. Young tubes).
  • All manipulations must be performed under a strictly inert atmosphere (e.g., in a glovebox) using Schlenk techniques.

2. Sample Preparation: a. In a glovebox, accurately weigh the alkylzirconium complex (e.g., 5-10 mg) and the internal standard into a vial. b. Dissolve the solids in a known volume (e.g., 0.6 mL) of the deuterated solvent. c. Transfer the solution to the NMR tube and securely seal it.

3. NMR Data Acquisition: a. Obtain an initial ¹H NMR spectrum (t=0) at a low temperature where decomposition is negligible (e.g., 25 °C). Record the integration of a characteristic peak of the starting complex relative to the integration of the internal standard. b. Place the NMR tube in a thermostated oil bath or a pre-heated NMR probe set to the desired temperature for the kinetic run (e.g., 70 °C). c. At regular time intervals, remove the sample (if using an oil bath), quench the reaction by cooling in an ice bath, and acquire a new ¹H NMR spectrum. Repeat this process over several half-lives of the reaction. d. Identify the resonances corresponding to the decomposition products (e.g., the free alkane or alkene).

4. Data Analysis: a. For each time point, calculate the concentration of the starting material relative to the constant concentration of the internal standard. b. Plot the natural logarithm of the relative concentration (ln[Zr-Alkyl]) versus time. c. If the decomposition follows first-order kinetics, this plot will be linear. The negative of the slope of this line is the pseudo-first-order rate constant, k.[12] d. Repeat the experiment at several different temperatures (e.g., 70, 80, 90 °C).

5. Determination of Activation Parameters: a. Use the rate constants (k) obtained at different temperatures (T) to construct an Eyring plot: plot ln(k/T) versus 1/T. b. The slope of the Eyring plot is equal to -ΔH‡/R and the y-intercept is equal to ln(kₑ/h) + ΔS‡/R, where R is the gas constant, kₑ is the Boltzmann constant, and h is Planck's constant. c. From the slope and intercept, calculate the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the decomposition process. The Gibbs free energy of activation (ΔG‡) can then be calculated at any temperature.[12][13]

Kinetic_Analysis_Workflow

Conclusion

The thermodynamic stability of alkylzirconium intermediates is not governed by a single parameter but is rather the result of a complex interplay between the intrinsic Zr-C bond strength, the steric and electronic properties of the ligand framework, and the kinetic barriers to potent decomposition pathways. β-hydride elimination stands out as the most facile and common route for decomposition, and strategies to suppress it—such as using alkyl groups without β-hydrogens or employing bulky ligands that prevent the required geometry—are fundamental to creating more robust catalysts. By combining insights from computational modeling with rigorous experimental kinetic analysis, researchers can develop a predictive understanding of stability, paving the way for the design of highly efficient and selective zirconium-based catalysts for chemical synthesis and materials science.

References

  • Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene. RSC Publishing. [Link]

  • Detailed Density Functional Theory Study of the Cationic Zirconocene Compound [Cp(C5H4CMe2C6H4F)ZrMe]+. PMC. [Link]

  • Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene. RSC Publishing. [Link]

  • ansa-metallocene derivatives : X. Hydrogenolysis of the zirconium-alkyl bond in bridged and unbridged alkyl zirconocene derivati. KOPS - University of Konstanz. [Link]

  • Scheme 10.10. Synthesis of zirconocene complexes (2a and 2b) with.... ResearchGate. [Link]

  • Ligand exchange in zirconocene dichloride–diethylzinc bimetallic systems. ChemRxiv. [Link]

  • Models for Solvation of Zirconocene Cations: Synthesis, Reactivity, and Computational Studies of Cationic Zirconocene Benzyl Compounds. ACS Publications. [Link]

  • Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. ETH Library. [Link]

  • Reductive Elimination. LibreTexts. [Link]

  • β-Hydride elimination. Wikipedia. [Link]

  • Cationic alkylaluminum-complexed zirconocene hydrides: NMR-spectroscopic identification, crystallographic structure determination, and interconversion with other zirconocene cations. PubMed. [Link]

  • Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]

  • Bond dissociation energies. CRC Handbook of Chemistry and Physics, 90th Edition. [Link]

  • β-Elimination Reactions. Chemistry LibreTexts. [Link]

  • Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. MDPI. [Link]

  • Bond Dissociation Energies: Yu-Ran Luo. Scribd. [Link]

  • BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS. YouTube. [Link]

  • Stabilization of reactive rare earth alkyl complexes through mechanistic studies. PMC. [Link]

  • Kinetic Study and Reaction Mechanism of the Gas-Phase Thermolysis Reaction of Methyl Derivatives of 1,2,4,5-Tetroxane. PMC. [Link]

  • Theoretical kinetic study of thermal unimolecular decomposition of cyclic alkyl radicals. Semantic Scholar. [Link]

  • On the Mechanism of Thermal Decomposition of 1,1-Diamino-2,2-dinitroethene (FOX-7) and its Cyclic Derivatives. Central European Journal of Energetic Materials. [Link]

  • H-1 NMR-Based Kinetic-Mechanistic Study of the Intramolecular Trans-esterification of 2-exo-3-exo-Dihydroxybornane Monoacrylate Esters. ResearchGate. [Link]

  • Thermal Decomposition Kinetics and Decomposition Mechanism of (Dinitropyrazolyl)Azoxyfurazanes. ResearchGate. [Link]

  • Investigation of the thermal decomposition mechanism of glycerol: the combination of a theoretical study based on the Minnesota functional and experimental support. RSC Publishing. [Link]

  • Thermolysis mechanism of dysprosium hexahydrate nitrate Dy(NO3)3·6H2O and modeling of intermediate decomposition products. ResearchGate. [Link]

Sources

Schwartz’s Reagent vs. Negishi Reagent: A Mechanistic & Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers and drug discovery scientists, distinguishing between two pivotal organozirconium systems: Schwartz’s Reagent and the Negishi Reagent (Zirconium) .[1]

Note on Nomenclature: While "Negishi Coupling" broadly refers to Pd-catalyzed cross-coupling of organozincs, in the context of organozirconium chemistry—and specifically when contrasted with Schwartz's reagent—Negishi Reagent refers to the "zirconocene equivalent" (


) generated in situ for oxidative coupling/cyclization. This guide focuses on this Zr(IV) vs. Zr(II) comparison.

Part 1: Executive Technical Summary

The fundamental difference lies in the oxidation state and the primary reaction manifold:

  • Schwartz’s Reagent (

    
    ):  A Zr(IV)  hydride species that acts as a hydrometallating agent.[1] It adds a Hydrogen and a Zirconium across a 
    
    
    
    -bond (Hydrozirconation), reducing the bond order by one (alkyne
    
    
    alkene; alkene
    
    
    alkane).[1]
  • Negishi Reagent (

    
     equiv.):  A Zr(II)  equivalent (often stabilized as a alkene complex) that acts as a two-electron reductant.[1] It couples two 
    
    
    
    -systems (alkynes, alkenes, dienes) via Oxidative Cyclization , forming a metallacycle and formally oxidizing the metal back to Zr(IV).[1]
FeatureSchwartz's ReagentNegishi Reagent (Zr)
Active Species

"

" (generated as

or alkene complex)
Formal Ox.[1] State Zirconium (IV)Zirconium (II) equivalent
Primary Mechanism Hydrozirconation (Syn-insertion)Oxidative Coupling / Cyclization
Key Intermediate Alkyl/Alkenyl Zirconium (Acyclic)Zirconacycle (Cyclic)
Main Application Functionalizing terminal alkenes/alkynes; Amide reductionSynthesis of 5-membered rings; Pauson-Khand type reactions
Air Stability Solid is moderately stable; Solution is sensitiveExtremely sensitive; Generated in situ only

Part 2: Mechanistic Deep Dive

Schwartz’s Reagent: Hydrozirconation

Mechanism: The reaction proceeds via a concerted syn-insertion of the Zr–H bond across a C–C multiple bond.[1][2]

  • Regioselectivity: Steric control dominates.[1] The bulky

    
     moiety attaches to the less hindered carbon (anti-Markovnikov).[1]
    
  • Isomerization (Chain Walking): A unique feature of Schwartz’s reagent is "chain walking."[1] If hydrozirconation occurs at an internal position, rapid

    
    -hydride elimination and re-insertion allow the Zr to migrate to the thermodynamically stable terminal position.[1]
    
Negishi Reagent: Oxidative Coupling

Mechanism: The reagent functions as a source of "Cp2Zr".[1][3]

  • Generation:

    
    .
    
  • Activation:

    
    -hydride elimination generates a transient 
    
    
    
    complex (the active "Negishi Reagent").[1]
  • Coupling: This low-valent species coordinates two unsaturated ligands (e.g., diynes).[1] A 2-electron transfer from Zr to the ligands forms two new C-Zr bonds and one C-C bond, resulting in a Zirconacyclopentadiene (Zr(IV)).[1]

Part 3: Visualization of Pathways

Diagram 1: Mechanistic Comparison

G cluster_0 Schwartz's Reagent (Hydrozirconation) cluster_1 Negishi Reagent (Oxidative Coupling) S_Start Cp2Zr(H)Cl (Zr-IV) S_TS 4-Center TS (Syn-Addition) S_Start->S_TS + Alkyne S_Substrate Terminal Alkyne (R-C≡C-H) S_Substrate->S_TS S_Product Alkenyl Zirconium (Trans-metalation precursor) S_TS->S_Product Regioselective N_Pre Cp2ZrCl2 + 2 n-BuLi N_Active Cp2Zr(II) (Negishi Reagent) N_Pre->N_Active - Butene, - LiCl N_Complex Pi-Complex N_Active->N_Complex + Substrate N_Substrate Diyne / En-yne N_Substrate->N_Complex N_Cycle Zirconacycle (Metallacycle) N_Complex->N_Cycle Oxidative Cyclization (Zr II -> IV)

Caption: Comparative reaction manifolds. Top: Schwartz reagent adds across a bond.[1] Bottom: Negishi reagent couples two bonds to form a ring.

Part 4: Experimental Protocols

Protocol A: Hydrozirconation with Schwartz’s Reagent

Best for: Preparing vinyl halides, aldehydes (from amides), or Suzuki coupling partners.[1]

Reagents:

  • Schwartz’s Reagent (Commercial or prepared via

    
     reduction of 
    
    
    
    ).[1]
  • Substrate (e.g., Terminal Alkyne).[1][4]

  • Solvent: THF (Critical for solubility) or DCM.[1]

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Charging: Add Schwartz’s reagent (solid) to the flask. (Note: It is light sensitive; keep covered).[1][5]

  • Suspension: Add dry THF. The reagent is sparingly soluble and forms a white suspension.[1]

  • Addition: Add the alkyne (1.0 - 1.2 equiv) dropwise at room temperature.

  • Reaction: Stir for 15–60 minutes. The mixture typically turns from a white suspension to a clear yellow/orange solution, indicating consumption of the hydride.

    • Self-Validation: If the solution remains cloudy white after 1 hour, the reagent may be degraded, or the substrate is sterically inaccessible.[1]

  • Quench/Functionalization:

    • For Halogenation: Cool to

      
       and add 
      
      
      
      or
      
      
      .[1]
    • For Transmetallation: Add

      
       or 
      
      
      
      catalyst immediately.[1]
Protocol B: Oxidative Coupling with Negishi Reagent

Best for: Synthesizing polysubstituted benzenes, pyridines, or heteroles.

Reagents:

  • 
     (Zirconocene Dichloride).[1][6][7][8]
    
  • 
     (2.5 M in hexanes).[1]
    
  • Substrate (e.g., 1,6-diyne).[1]

Step-by-Step:

  • Generation (

    
    ):  Dissolve 
    
    
    
    (1.0 equiv) in dry THF under Argon. Cool to
    
    
    .[1]
  • Lithiation: Slowly add

    
     (2.0 equiv).[1] Stir for 1 hour at 
    
    
    
    .
  • Active Species Formation: Warm to Room Temperature? NO.

    • Critical Step: Add the substrate (diyne) at

      
       (or transfer the Zr species via cannula to the substrate).[1]
      
    • Why? The active "Negishi reagent" (

      
      ) is generated upon warming by 
      
      
      
      -hydride elimination of the butyl groups.[1] If substrate is absent during warming, the reagent decomposes or dimerizes.[1]
  • Cyclization: Allow the mixture to warm to room temperature. The solution will evolve gas (butene/butane) and typically turn dark red/brown (Zirconacycle formation).[1]

  • Quench:

    • Acid:[1][14] Yields the diene.[1]

    • SCl2 / PhPCl2: Yields Thiophene or Phosphole derivatives (Zr-Heteroatom exchange).[1]

Part 5: Decision Matrix for Drug Discovery

When to choose which reagent for scaffold synthesis?

RequirementRecommended ReagentReasoning
Target: Vinyl Iodide Schwartz Hydrozirconation of alkyne +

quench is stereoselective (E-isomer).[1][15]
Target: Polysubstituted Arene Negishi (Zr) [2+2+2] cycloaddition of alkynes mediated by Zr, followed by reaction with an alkyne/nitrile.[1]
Target: Aldehyde from Amide Schwartz Mild reduction of tertiary amides to aldehydes (stops at tetrahedral intermediate).[1]
Target: 5-Membered Heterocycle Negishi (Zr) Zirconacyclopentadiene intermediate undergoes facile exchange with

,

,

.
Diagram 2: Application Decision Tree

D Start Select Substrate/Goal Decision1 Is the goal to REDUCE bond order (Alkyne -> Alkene)? Start->Decision1 Decision2 Is the goal to COUPLE two fragments into a ring? Decision1->Decision2 No Schwartz Use Schwartz's Reagent Cp2Zr(H)Cl Decision1->Schwartz Yes Negishi Use Negishi Reagent (Cp2ZrCl2 + 2nBuLi) Decision2->Negishi Yes App1 Hydrozirconation (Prep of Vinyl Halides) Schwartz->App1 App2 Amide Reduction (Amide -> Aldehyde) Schwartz->App2 App3 Pausing-Khand Type (Bicyclization) Negishi->App3 App4 Heterole Synthesis (Thiophenes/Phospholes) Negishi->App4

Caption: Decision tree for selecting the appropriate organozirconium reagent based on synthetic target.

References

  • Hart, D. W.; Schwartz, J. "Hydrozirconation.[1][12] Organic Synthesis via Organozirconium Intermediates.[1][5][12][13][14][15][16] Synthesis of Alkyl Halides." Journal of the American Chemical Society, 1974 , 96, 8115–8116.[1] Link[1]

  • Negishi, E.; Cederbaum, F. E.; Takahashi, T. "Reaction of Zirconocene Dichloride with Alkyllithiums or Alkyl Grignard Reagents as a Convenient Method for Generating a 'Zirconocene' Equivalent."[1] Tetrahedron Letters, 1986 , 27, 2829–2832.[1] Link[1]

  • Wipf, P.; Jahn, H. "Synthetic Applications of Organochlorozirconocene Complexes."[1] Tetrahedron, 1996 , 52, 12853–12910.[1] Link[1]

  • Takahashi, T.; Xi, Z.; Yamazaki, A.; Liu, Y.; Nakajima, K.; Kotora, M. "Zirconium-Catalyzed Highly Regioselective Head-to-Tail Dimerization of Terminal Alkynes."[1] Journal of the American Chemical Society, 1998 , 120, 1672–1680.[1] Link[1]

  • Snieckus, V.; Zhao, Y. "A Practical In Situ Generation of the Schwartz Reagent.[1][6][15] Reduction of Tertiary Amides to Aldehydes and Hydrozirconation."[2] Organic Letters, 2014 , 16, 390–393.[1][15] Link[1]

Sources

Bis(cyclopentadienyl)zirconium chloride hydride CAS 37342-97-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Bis(cyclopentadienyl)zirconium chloride hydride (CAS 37342-97-5) Audience: Senior Researchers, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Magic" of Hydrozirconation

This compound, universally known as Schwartz's Reagent , represents a pivotal tool in the organometallic arsenal.[1][2] While historically significant for introducing zirconium into organic synthesis, its modern relevance lies in its unique ability to perform chemoselective hydrozirconation .

Unlike harsh hydrides (e.g., LiAlH₄) that indiscriminately reduce functionalities, Schwartz's Reagent operates with surgical precision. It adds across alkenes and alkynes with high regio- and stereocontrol, tolerating sensitive groups like esters, nitriles, and halides. Crucially, the resulting alkyl- or alkenylzirconium species are "soft" nucleophiles, primed for transmetallation (to Pd, Ni, Cu) or direct electrophilic trapping, making them indispensable in the synthesis of complex natural products and API intermediates.

Physicochemical Profile
PropertyDataTechnical Note
CAS Number 37342-97-5
Formula (C₅H₅)₂Zr(H)Cl16-electron, d⁰ complex
Appearance White microcrystalline powderCritical: Pink/Red coloration indicates light-induced degradation or oxidation.[3]
MW 257.87 g/mol
Solubility Insoluble in Et₂O, THF, TolueneReacts as a suspension; solubility increases as the reaction proceeds (product is soluble).
Stability Air/Moisture Sensitive, PhotosensitiveDecomposes in water to release H₂. Store under Argon/N₂ in the dark.
Reactivity Electrophilic HydrideHydridic character dominates; acts as a Lewis acid due to the empty orbital.
Mechanistic Insight: Hydrozirconation & "Chain Walking"

The utility of Schwartz's Reagent stems from two mechanistic pillars: Syn-Addition and Isomerization via β-Hydride Elimination .

The Mechanism[4][5][6][7]
  • Syn-Addition: The Zr–H bond adds across a C–C multiple bond.[3] The Zirconium atom, being sterically bulky (Cp ligands), preferentially attaches to the less hindered carbon (Anti-Markovnikov).

  • Kinetic vs. Thermodynamic Control:

    • Alkynes: Addition is rapid and irreversible at room temperature, yielding stable alkenylzirconium species (typically trans-isomer via syn-addition).

    • Internal Alkenes: Initial addition may occur internally, but the complex undergoes rapid β-hydride elimination and re-insertion. This "chain walking" migrates the Zirconium to the terminal position—the thermodynamic sink—forming a primary alkylzirconium species.

Visualization: Hydrozirconation Pathway

The following diagram illustrates the mechanistic flow from an internal alkene to a terminal functionalized product.

Hydrozirconation Start Internal Alkene (R-CH=CH-R') Intermediate Internal Alkyl-Zr (Kinetic Product) Start->Intermediate + Cp2ZrHCl Syn-Addition Zr_Complex Schwartz Reagent (Cp2ZrHCl) Zr_Complex->Intermediate ChainWalk β-H Elimination / Re-insertion Cycles (Chain Walking) Intermediate->ChainWalk Rapid Isomerization Terminal Terminal Alkyl-Zr (Thermodynamic Sink) ChainWalk->Terminal Migration to Sterically Unhindered Terminus Product Terminal Functionalized Product (R-CH2-CH2-E) Terminal->Product Trapping with E+ electrophile Electrophile (E+) (e.g., NBS, I2, H+) electrophile->Product

Figure 1: The "Chain Walking" mechanism allows functionalization of terminal carbons starting from internal alkenes.

Strategic Workflows & Applications
A. Transmetallation and Cross-Coupling

Alkyl- and alkenylzirconium species generated via Schwartz's reagent are excellent partners for Palladium-catalyzed cross-coupling (Negishi-type).

  • Advantage: Allows the direct conversion of alkynes to stereodefined trisubstituted alkenes without isolating the sensitive vinyl metal intermediate.

  • Transmetallation Order: Zr → Zn (optional but faster) → Pd. Direct Zr → Pd is possible but often requires activation (e.g., with ZnCl₂ or Ag salts).

B. Chemoselective Amide Reduction

Schwartz's reagent reduces tertiary amides to aldehydes.[4][8][9][10]

  • Selectivity: Amide > Ester.[4] This is a rare capability, allowing the reduction of an amide in the presence of a methyl ester [1].

  • Mechanism: Formation of a stable zirconocene-hemiaminal intermediate, which collapses to the aldehyde only upon aqueous workup.

Visualization: Integrated Workflow

Workflow Alkyne Terminal Alkyne VinylZr Vinyl Zirconium Species (Syn-Addition) Alkyne->VinylZr + Schwartz Amide Tertiary Amide Hemiaminal Zirconocene Hemiaminal Amide->Hemiaminal + Schwartz Schwartz Schwartz's Reagent (Cp2ZrHCl) Schwartz->VinylZr Schwartz->Hemiaminal Transmetal Transmetallation (ZnCl2 / Pd Cat.) VinylZr->Transmetal Halogenation Halogenation (I2 / NBS) VinylZr->Halogenation Workup Aqueous Workup Hemiaminal->Workup CoupledProd Cross-Coupled Product (Stereodefined Alkene) Transmetal->CoupledProd + Aryl Halide Aldehyde Aldehyde Workup->Aldehyde VinylHalide Vinyl Halide (Retention of Config) Halogenation->VinylHalide

Figure 2: Divergent synthetic pathways utilizing Schwartz's Reagent for coupling, halogenation, and reduction.

Detailed Experimental Protocols
Protocol A: In-Situ Generation (The Snieckus Method)

Why In-Situ? Commercial Schwartz's reagent degrades over time (turning pink/red). The in-situ generation ensures active hydride species and is cost-effective [2].

Reagents:

  • Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂)[11]

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)

  • Dry THF

Procedure:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add Cp₂ZrCl₂ (1.0 equiv) and dry THF (0.2 M concentration). The solution will be colorless/pale yellow.

  • Reduction: Add LiAlH(Ot-Bu)₃ (1.0 equiv) in one portion at room temperature.

  • Reaction: Stir for 1 hour in the dark (wrap flask in foil). A white precipitate (Schwartz's reagent) will form.[8]

  • Usage: The resulting suspension is used directly for subsequent hydrozirconation steps.

Protocol B: Synthesis of Vinyl Iodides (Hydrozirconation-Iodination)

Context: Converts a terminal alkyne into an E-vinyl iodide with high stereochemical purity.

Procedure:

  • Preparation: Suspend commercial or in-situ generated Cp₂Zr(H)Cl (1.2 equiv) in dry THF under Argon.

  • Addition: Add the terminal alkyne (1.0 equiv) to the suspension.

  • Hydrozirconation: Stir at room temperature for 15–60 minutes. The suspension typically clears as the soluble alkenylzirconium species forms.

    • QC Check: Aliquot NMR should show disappearance of alkyne proton and appearance of vinyl Zr signals.

  • Quench: Cool to 0°C. Add a solution of Iodine (I₂, 1.2 equiv) in THF dropwise.

    • Observation: The solution will transiently darken and then clear as I₂ is consumed.

  • Workup: Dilute with ether, wash with saturated Na₂S₂O₃ (to remove excess Iodine), then brine. Dry over MgSO₄.

Handling, Safety & Troubleshooting
The "Pink vs. White" Debate
  • White: Pure, active reagent.

  • Pink/Red: Indicates surface oxidation or light-induced disproportionation.

  • Impact: Slightly pink reagent often retains significant activity, but deep red samples should be discarded or recrystallized.

  • Purification: If commercial reagent is degraded, wash the solid with dry Dichloromethane (DCM) under Argon. DCM converts the over-reduced byproduct (Cp₂ZrH₂) back to the desired Cp₂Zr(H)Cl, while washing away soluble impurities [3].[12]

Storage
  • Must be stored under Argon/Nitrogen.

  • Keep in the dark (foil-wrapped or amber vials).

  • Refrigeration is recommended for long-term storage.

Safety Critical
  • Water Reactive: Releases Hydrogen gas (flammability hazard).

  • Skin Corrosive: Zirconium species can cause severe irritation. Use gloves and work in a fume hood.

References
  • Spletstoser, J. T., et al. "Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl." Journal of the American Chemical Society, vol. 129, no. 10, 2007, pp. 2846-2854. Link

  • Zhao, Y., & Snieckus, V. "A Practical in situ Generation of the Schwartz Reagent.[9][10] Reduction of Tertiary Amides to Aldehydes and Hydrozirconation."[9][10] Organic Letters, vol. 16, no.[9][10] 2, 2014, pp. 390-393.[9] Link

  • Buchwald, S. L., et al. "Schwartz's Reagent." Organic Syntheses, vol. 71, 1993, p. 77. Link

  • Wipf, P., & Jahn, H. "Synthetic applications of organochlorozirconocene complexes." Tetrahedron, vol. 52, no. 40, 1996, pp. 12853-12910. Link

Sources

The Zirconium(IV) Nexus: Mechanistic Control in Hydride Transfer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Advantage

In the landscape of transition metal catalysis, Zirconium(IV) occupies a unique mechanistic niche. As a


 metal center, it is incapable of oxidative addition, a step ubiquitous in late-transition metal catalysis (Pd, Pt, Rh). Instead, Zr(IV) relies on 

-bond metathesis
and Lewis acid activation to mediate hydride transfer.

This guide dissects the role of the Zr(IV) center in two distinct but critical hydride transfer mechanisms:

  • Hydrozirconation: A concerted insertion mechanism utilized by Schwartz’s Reagent for precise functionalization of alkenes and amides.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A catalytic cycle driven by Lewis acidity and ligand exchange, increasingly relevant in Metal-Organic Framework (MOF) catalysis.

Mechanistic Pillar I: Hydrozirconation (The Schwartz Pathway)

Reagent: Bis(cyclopentadienyl)zirconium(IV) chloride hydride (


, Schwartz's Reagent).[1]
The Core Mechanism: Concerted Insertion

Unlike catalytic hydrogenation which often involves oxidative addition of


, hydrozirconation proceeds via a four-centered transition state . The Zr-H bond is polarized (

), allowing it to add across non-polar C=C bonds or polar C=O bonds in a syn-fashion.

Key Mechanistic Features:

  • Steric Control: The bulky

    
     ligands enforce steric crowding. Upon insertion into an internal alkene, the Zr center rapidly isomerizes via reversible 
    
    
    
    -hydride elimination/re-insertion cycles to reach the thermodynamically stable terminal position.
  • Chemoselectivity: The oxophilic nature of Zr(IV) makes it exceptionally effective at reducing amides to aldehydes—a transformation difficult to achieve with traditional aluminum hydrides which often over-reduce to amines.

Visualization: Hydrozirconation & Isomerization Cycle

The following diagram illustrates the syn-insertion and the subsequent "chain walking" mechanism that moves the Zirconium center to the terminal carbon.

Hydrozirconation Start Schwartz Reagent Cp2Zr(H)Cl TS_Insert 4-Centered TS (Syn-Addition) Start->TS_Insert + Alkene Alkene Internal Alkene (R-CH=CH-R') Alkene->TS_Insert Internal_Alkyl Internal Alkyl-Zr (Sterically Congested) TS_Insert->Internal_Alkyl Insertion Beta_Elim β-Hydride Elimination Internal_Alkyl->Beta_Elim Fast Beta_Elim->Internal_Alkyl Re-insertion Terminal_Alkyl Terminal Alkyl-Zr (Thermodynamic Product) Beta_Elim->Terminal_Alkyl Chain Walking Product Functionalized Product (R-CH2-CH2-E) Terminal_Alkyl->Product + Electrophile Electrophile Electrophile Trapping (E+) Electrophile->Product

Caption: The hydrozirconation pathway showing the kinetic insertion followed by thermodynamic isomerization to the terminal alkyl-zirconium species.

Mechanistic Pillar II: Lewis Acid Catalyzed Transfer (MPV)

Catalysts: Zr-MOFs (e.g., MOF-808, UiO-66), Hydrous Zirconia (


).
The Core Mechanism: The Six-Membered Transition State

In Transfer Hydrogenation (MPV reduction), the Zr(IV) center does not change oxidation state. Instead, it acts as a Lewis Acid tether .

  • Coordination: Both the substrate (ketone/aldehyde) and the hydride donor (isopropanol) coordinate to the electrophilic Zr(IV) center.

  • Activation: Zr(IV) polarizes the carbonyl bond of the substrate, lowering the LUMO energy.

  • Transfer: A hydride is transferred from the isopropanol methine carbon to the substrate carbonyl carbon via a concerted six-membered cyclic transition state (Zimmerman-Traxler model).

Role of Zr-MOF Architecture:

  • Defect Sites: In MOFs like MOF-808, lower coordination numbers (6 vs 12 in UiO-66) leave more Lewis acidic sites (

    
    ) open for substrate binding, significantly enhancing turnover frequency (TOF).
    
Visualization: MPV Catalytic Cycle on Zr(IV)

MPV_Mechanism Zr_Center Active Zr(IV) Site (Open Coordination) Coordination Substrate & Donor Coordination Zr_Center->Coordination + Ketone + iPrOH TS_Six 6-Membered TS (Zimmerman-Traxler) Coordination->TS_Six Product_Complex Zr-Alkoxide Complex TS_Six->Product_Complex Concerted Transfer Hydride_Shift Hydride Shift Exchange Ligand Exchange Product_Complex->Exchange Exchange->Zr_Center Regeneration Final_Product Alcohol Product + Acetone Exchange->Final_Product

Caption: The catalytic cycle of MPV reduction mediated by a Zr(IV) Lewis acid center, highlighting the critical six-membered transition state.

Comparative Data: Catalyst Performance

The following table contrasts the efficiency of different Zr-based systems in hydride transfer applications. Note the high activity of defect-engineered MOFs compared to traditional oxides.

Catalyst SystemActive SpeciesMechanismSubstrate ScopeTOF (

)
Key Advantage
Schwartz Reagent Monomeric

HydrozirconationAmides, Alkenes, AlkynesN/A (Stoichiometric)Unmatched chemoselectivity for Amide

Aldehyde.
Hydrous Zirconia Surface

MPV (Heterogeneous)Aldehydes, Ketones~5 - 20Flow chemistry compatible; robust.
UiO-66 (Defect-Free)

Cluster
MPV (MOF)Simple Ketones< 10High thermal stability; lower activity due to saturation.
MOF-808

Cluster (Open Sites)
MPV (MOF)Bulky Ketones (e.g., steroids)> 100 Large pore size (18 Å) & open metal sites.
Zr(OTf)

Soluble Zr(IV)Lewis Acid CatalysisImines, Carbonyls~50High Lewis acidity; difficult recovery.
Detailed Experimental Protocol

Target Application: Chemoselective Reduction of Tertiary Amides to Aldehydes via Hydrozirconation. Why this protocol? This transformation is a critical tool in medicinal chemistry (e.g., synthesis of peptide aldehydes or modifying drug cores) where over-reduction to the amine is a common failure mode with other hydrides.

Protocol: Reduction of N,N-Dimethylbenzamide to Benzaldehyde

Materials:

  • Substrate: N,N-Dimethylbenzamide (1.0 equiv).

  • Reagent:

    
     (Schwartz’s Reagent) (1.2 - 1.5 equiv). Note: Commercial reagent quality varies. If yellow/brown, it may be degraded. High-quality reagent is white/off-white.
    
  • Solvent: Dry THF (anhydrous, deoxygenated).

  • Atmosphere: Argon or Nitrogen (Schwartz reagent is sensitive to moisture/air).

Step-by-Step Workflow:

  • Reagent Preparation (In Situ Generation - Optional but Recommended for Freshness):

    • If commercial reagent is degraded, suspend

      
       (1 equiv) in dry THF.
      
    • Add

      
       (1 equiv) dropwise at 0°C. Stir for 1h in the dark. Filter off Li salts if necessary, or use the suspension directly.
      
    • Standard Commercial Path: Weigh

      
       in a glovebox or under rapid Ar flow.
      
  • Reaction Setup:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Charge the flask with

      
       (1.5 equiv).
      
    • Add dry THF (concentration ~0.2 M relative to Zr) to form a white suspension.

    • Critical Step: The reagent is insoluble in THF. It dissolves as it reacts.

  • Substrate Addition:

    • Dissolve N,N-dimethylbenzamide (1.0 equiv) in a minimal amount of dry THF.

    • Add the amide solution dropwise to the Zr suspension at room temperature (20-25°C).

    • Observation: The suspension will gradually clear and turn into a yellow/orange solution as the soluble zirconocene-amido species forms.

  • Monitoring:

    • Stir at room temperature for 15–30 minutes.

    • Monitor by TLC or crude NMR (look for disappearance of amide). The intermediate is a stable Zr-species, so the aldehyde is not free yet.

  • Hydrolysis (The Release Step):

    • Once the amide is consumed, quench the reaction by adding water or saturated

      
        (approx 2 mL per mmol substrate).
      
    • Mechanism:[2][3][4][5][6][7][8][9][10][11] This hydrolyzes the Zr-O bond, releasing the aldehyde and precipitating zirconium oxides.

    • Stir vigorously for 30 minutes.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the insoluble Zirconium salts. Wash the pad with diethyl ether or ethyl acetate.

    • Wash the filtrate with 1N HCl (optional, to remove any trace amines) and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Self-Validating Checkpoints:

  • Color Change: Suspension

    
     Clear Yellow Solution indicates successful hydride transfer to the carbonyl.
    
  • Quench: If the solution remains clear after adding water, hydrolysis is incomplete. Ensure vigorous stirring.

References
  • Hart, D. W., & Schwartz, J. (1974).[9] Hydrozirconation.[7][9][10][12][13][14] Organic Synthesis via Organozirconium Intermediates.[9] Synthesis of Alkyl Halides. Journal of the American Chemical Society. Link

  • White, J. M., & Tunoori, A. R. (2000). Schwartz's Reagent: A Versatile Tool in Organic Synthesis. Organic Preparations and Procedures International. Link

  • Sneddon, H. F., et al. (2007). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Journal of the American Chemical Society. Link

  • Battilocchio, C., et al. (2013).[14] A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Organic Letters. Link

  • Rojas-Buzo, S., et al. (2018). Zr-Based MOF-808 as Meerwein–Ponndorf–Verley Reduction Catalyst for Challenging Carbonyl Compounds. Green Chemistry. Link

  • Lammert, M., et al. (2019). Defect Engineering of UiO-66 for Enhanced Lewis Acid Catalysis. Chemical Communications. Link

Sources

Methodological & Application

Protocol for hydrozirconation of alkynes using Schwartz's reagent

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Hydrozirconation of Alkynes with Schwartz's Reagent

Authored by: A Senior Application Scientist

Abstract

The hydrozirconation of alkynes using zirconocene hydrochloride, commonly known as Schwartz's reagent, stands as a cornerstone of modern synthetic chemistry. This reaction provides a highly reliable and stereospecific method for the syn-addition of a hydrogen and a zirconium moiety across a carbon-carbon triple bond. The resulting alkenylzirconium intermediates are versatile nucleophiles, readily transformed into a diverse array of functionalized alkenes with exceptional regiochemical control. This application note provides an in-depth guide for researchers, covering the fundamental mechanism, detailed experimental protocols for the formation and subsequent functionalization of vinylzirconocenes, and expert insights into optimizing reaction outcomes.

Introduction: The Power of Controlled Hydrometallation

First prepared by Wailes and Weigold in 1970 and later popularized in organic synthesis by Schwartz in 1974, Schwartz's reagent ((C₅H₅)₂ZrHCl) has emerged as an indispensable tool for the hydrometallation of unsaturated bonds.[1][2] Unlike many highly reactive or pyrophoric organometallic reagents like those based on boron or aluminum, organozirconium compounds offer a unique balance of reactivity and stability, making them exceptionally practical for multi-step synthesis.[3]

The hydrozirconation of alkynes is particularly powerful because it proceeds with predictable and high stereospecificity (almost exclusively syn-addition) and regioselectivity.[4][5] This allows for the conversion of simple, readily available alkynes into stereodefined vinyl organometallic species. These intermediates are not typically isolated but are used in situ, reacting with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds, a critical transformation in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][6]

The Reagent: Zirconocene Hydrochloride (Cp₂ZrHCl)

Preparation and Properties

Schwartz's reagent is commercially available as a white, air- and moisture-sensitive powder.[2] It can also be readily prepared in the laboratory by the reduction of zirconocene dichloride (Cp₂ZrCl₂) with a mild hydride source like lithium aluminum hydride (LiAlH₄) or Red-Al.[5][7]

A common laboratory preparation involves the careful addition of a filtered solution of LiAlH₄ in ether to a solution of Cp₂ZrCl₂ in THF.[7] Over-reduction can lead to the formation of the dihydride (Cp₂ZrH₂), which can be converted back to Schwartz's reagent by washing the solid mixture with dichloromethane.[7][8]

  • Chemical Formula: C₁₀H₁₁ClZr

  • Molar Mass: 257.87 g/mol

  • Appearance: White to off-white solid

  • Key Hazard Statements: Flammable solid, releases flammable gases in contact with water, causes severe skin burns and eye damage.[5]

Handling and Storage

Due to its sensitivity, Schwartz's reagent must be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[2] It exhibits low solubility in common organic solvents, though coordinating solvents like tetrahydrofuran (THF) can improve solubility and reaction rates by breaking up the dimeric solid-state structure into the active monomeric form.[8] The reagent is also moderately light-sensitive and should be stored in the dark.[7]

Reaction Mechanism and Regioselectivity

The hydrozirconation of an alkyne is a concerted, four-centered syn-addition of the Zr-H bond across the π-system. The regiochemical outcome of this addition is a critical feature and is primarily dictated by steric effects.[4]

General Mechanism

The reaction proceeds through an initial coordination of the alkyne to the zirconium center, followed by migratory insertion of the alkyne into the zirconium-hydride bond. This process establishes the stereochemistry of the resulting vinylzirconocene.

cluster_0 Mechanism of Hydrozirconation Reagents R-C≡C-R' + Cp₂Zr(H)Cl TS [Transition State] Reagents->TS Coordination & Insertion Product Vinylzirconium Intermediate TS->Product syn-Addition G cluster_terminal Terminal Alkyne cluster_internal Internal Alkyne (Rₗ > Rₛ) Term_Alkyne R-C≡C-H Term_Product R-C(H)=C(ZrCp₂Cl)-H (Major Product, >98%) Term_Alkyne->Term_Product Cp₂Zr(H)Cl Int_Alkyne Rₗ-C≡C-Rₛ Int_Product Rₗ-C(H)=C(ZrCp₂Cl)-Rₛ (Major Product) Int_Alkyne->Int_Product Cp₂Zr(H)Cl cluster_quench 5. Functionalization start 1. Add Cp₂Zr(H)Cl to Flask (under Argon) add_solvent 2. Add Anhydrous Solvent (e.g., CH₂Cl₂) start->add_solvent add_alkyne 3. Add Alkyne Substrate add_solvent->add_alkyne stir 4. Stir at RT (1-3 h) (Forms Vinylzirconocene) add_alkyne->stir quench_halogen A. Add Halogen Source (e.g., NIS, I₂) stir->quench_halogen quench_proton B. Add H₂O or aq. Acid stir->quench_proton quench_coupling C. Add Pd Catalyst + Ar-X stir->quench_coupling

Sources

Reduction of tertiary amides to aldehydes with Cp2ZrHCl

The reduction of tertiary amides to aldehydes using Schwartz's reagent is a powerful and reliable synthetic tool. Its mild reaction conditions, rapid kinetics, and outstanding chemoselectivity make it superior to many traditional methods. [2][3]By employing the robust in situ generation protocol, researchers can circumvent issues with reagent stability and consistently achieve high yields of desired aldehydes, streamlining synthetic routes in drug discovery and the broader chemical sciences. [4][5]

References

  • Schwartz's Reagent, Zirconocene Chloride Hydride. Organic Chemistry Portal. [Link]

  • White, J. M.; Tunoori, A. R.; Georg, G. I. Selective reduction with Cp₂ZrHCl. American Chemical Society. [Link]

  • White, J. M.; Tunoori, A. R.; Georg, G. I. A Novel and Expeditious Reduction of Tertiary Amides to Aldehydes Using Cp₂Zr(H)Cl. Journal of the American Chemical Society, 2000, 122(47), 11995–11996. [Link]

  • Zhao, Y.; Snieckus, V. Mild Conversion of Tertiary Amides to Aldehydes Using Cp₂Zr(H)Cl (Schwartz's Reagent). Organic Syntheses, 2024, 101, 81-108. [Link]

  • Various Authors. Mild Conversion of Tertiary Amides to Aldehydes using Cp₂Zr(H)Cl (Schwartz's Reagent). ResearchGate. [Link]

  • Tunoori, A. R.; White, J. M.; Georg, G. I. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp₂Zr(H)Cl. Organic Letters, 2002, 4(10), 1683–1686. [Link]

  • Kehner, R. A.; Zhang, G.; Bayeh-Romero, L. Mild Divergent Semireductive Transformations of Secondary and Tertiary Amides via Zirconocene Hydride Catalysis. Journal of the American Chemical Society, 2023, 145(8), 4921–4927. [Link]

  • Wikipedia contributors. Schwartz's reagent. Wikipedia. [Link]

  • Tunoori, A. R.; White, J. M.; Georg, G. I. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp₂Zr(H)Cl: Scope and Mechanistic Insight. ResearchGate. [Link]

  • SigutLabs. Schwartz's reagent - Reagent of the month August. SigutLabs. [Link]

  • Buchwald, S. L.; et al. Schwartz's reagent. Organic Syntheses Procedure. [Link]

  • Grokipedia. Schwartz's reagent. Grokipedia. [Link]

Application Note: Precision Synthesis of Vinyl Halides via Hydrozirconation-Halogenation Sequence

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vinyl halides are linchpin intermediates in modern drug discovery, serving as the electrophilic partners in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi). While traditional methods often suffer from poor regiocontrol or harsh conditions, the hydrozirconation-halogenation sequence using Schwartz’s reagent (


) offers a mild, highly predictable route to (E)-vinyl halides . This guide details the mechanistic underpinnings, optimized protocols for iodine and bromine installation, and critical handling techniques to ensure reproducibility in high-value synthesis.

Introduction & Strategic Utility

In medicinal chemistry, the geometry of an olefin often dictates biological activity. The synthesis of (E)-vinyl halides from terminal alkynes is a strategic transformation.

Comparison of Methods
MethodRegioselectivityStereoselectivityLimitations
Hydrohalogenation (HX) Markovnikov (branched)VariableHarsh acid; cation rearrangements.
Takai Olefination TerminalE-selectiveToxic Cr(II) waste; aldehyde precursor required.
Hydroboration-Halogenation Anti-MarkovnikovE or Z (tunable)Step-intensive; requires base.
Hydrozirconation (This Protocol) Anti-Markovnikov Strictly E (>98%) One-pot; mild; tolerates sensitive groups.

The hydrozirconation sequence utilizes Schwartz’s Reagent (zirconocene hydrochloride), which effects a syn-addition of Zr-H across the alkyne.[1] Subsequent reaction with an electrophilic halogen source (


, NBS, NCS) occurs with retention of configuration , delivering the E-isomer exclusively.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is driven by the relief of steric strain and the hydridic nature of the zirconium center.

The Hydrozirconation-Halogenation Cycle[2][3]
  • Activation: The commercial reagent exists as a polymer/dimer. In THF, it dissociates into the active monomeric 16-electron species,

    
    .
    
  • Syn-Insertion: The Zr-H bond adds across the alkyne in a syn fashion.[1] The bulky

    
     moiety directs the metal to the less hindered terminal carbon (Regiocontrol).
    
  • Electrophilic Cleavage: The carbon-zirconium bond is polarized. Electrophiles (like

    
    ) attack the carbon center with strict retention of stereochemistry.
    

HydrozirconationMechanism Reagent Schwartz Reagent (Cp2ZrHCl)n Monomer Active Monomer Cp2Zr(H)Cl Reagent->Monomer Dissociation in THF Complex π-Complex Monomer->Complex + Alkyne Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Complex VinylZr Alkenylzirconocene (E-Isomer) Complex->VinylZr Syn-Insertion (Hydrometallation) Product Vinyl Halide (E-Isomer) VinylZr->Product Halogenolysis (Retention of Config) Halogen Electrophile (I2 / NBS) Halogen->VinylZr

Figure 1: Mechanistic pathway for the conversion of terminal alkynes to E-vinyl halides via hydrozirconation.[1][2]

Reagent Handling & Preparation

Critical Failure Point: Schwartz’s reagent is sensitive to light, moisture, and oxidation.

  • Appearance Check: High-quality reagent is a white microcrystalline powder.

  • Degradation: A pink, grey, or yellow tint indicates oxidation or hydrolysis. Degraded reagent results in sluggish reaction rates and low yields.

  • Solvent Choice: THF is mandatory for the hydrozirconation step to break up the polymeric reagent. DCM can be used but is slower.

Protocol A: Purification of Commercial Reagent

If the commercial reagent is discolored:

  • Wash the solid with dry DCM (under Argon).

  • Filter under inert atmosphere.[3]

  • Wash with dry ether.

  • Dry under vacuum in the dark.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of (E)-1-iodo-1-octene from 1-octyne. Scale: 1.0 mmol

Materials
  • Schwartz’s Reagent (

    
    ): 1.2 – 1.5 equiv.
    
  • Terminal Alkyne: 1.0 equiv.

  • Solvent: Anhydrous THF (0.2 – 0.5 M concentration).

  • Halogen Source: Iodine (

    
    ) or N-Bromosuccinimide (NBS).
    
Step 1: Hydrozirconation[1][4][5][6][7]
  • Setup: Flame-dry a round-bottom flask containing a stir bar. Cool to room temperature (RT) under a positive pressure of Argon/Nitrogen.

  • Reagent Loading: Charge the flask with Schwartz’s reagent (310 mg, 1.2 mmol) in a glovebox or under rapid inert gas flow.

    • Note: Protect from ambient light by wrapping the flask in aluminum foil.

  • Solvation: Add anhydrous THF (3 mL). The mixture will be a white suspension.

  • Addition: Add the alkyne (1.0 mmol) neat or as a solution in THF (1 mL) dropwise.

  • Reaction: Stir at RT.

    • Visual Cue: The white suspension should gradually turn into a clear, pale yellow/green solution within 15–45 minutes. This indicates the formation of the soluble alkenylzirconocene species.

    • Checkpoint: If the solution remains cloudy white after 1 hour, the reagent may be inactive, or the reaction requires gentle warming (

      
      ).
      
Step 2: Halogenation (One-Pot)

Option A: Synthesis of Vinyl Iodides

  • Cool the clear alkenylzirconocene solution to

    
    .
    
  • Dissolve Iodine (

    
    , 305 mg, 1.2 mmol) in THF (2 mL).
    
  • Add the

    
     solution dropwise.
    
    • Observation: The deep violet color of iodine will dissipate immediately upon contact, indicating rapid consumption.

  • Continue addition until a faint violet color persists (titration endpoint).

  • Stir for an additional 10 minutes.

Option B: Synthesis of Vinyl Bromides

  • Cool the clear alkenylzirconocene solution to

    
    .
    
  • Add solid NBS (N-Bromosuccinimide) (214 mg, 1.2 mmol) or NBS solution in THF in one portion.

    • Note: Ensure NBS is freshly recrystallized (white crystals, not yellow).

  • Protect from light and stir for 30 minutes at

    
    , then warm to RT.
    
Step 3: Workup & Purification
  • Quench: Dilute with diethyl ether or hexanes. Add saturated aqueous

    
     (sodium thiosulfate) to quench excess halogens (removes iodine color).
    
  • Extraction: Wash the organic layer with saturated

    
     and brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (usually silica gel). Vinyl halides are non-polar; elute with hexanes/EtOAc mixtures.

Troubleshooting & Optimization

Use this decision logic to resolve common issues.

Troubleshooting Start Start Reaction Suspension Is suspension turning clear? Start->Suspension Clear Yes: VinylZr formed Suspension->Clear Cloudy No: Remains White/Grey Suspension->Cloudy HalogenStep Add Halogen Source Clear->HalogenStep Action1 Check Reagent Quality. Is it white? Cloudy->Action1 Action2 Old Reagent. Prepare fresh via LiAlH4 + Cp2ZrCl2 Action1->Action2 No (Grey/Pink) Action3 Steric Bulk? Warm to 40°C Action1->Action3 Yes (White) YieldCheck Low Yield? HalogenStep->YieldCheck SolventCheck Did you use THF? DCM slows hydrozirconation. YieldCheck->SolventCheck Yes

Figure 2: Troubleshooting decision tree for hydrozirconation protocols.

Substrate Scope & Compatibility
Functional GroupCompatibilityNotes
Esters/Amides HighTolerated at RT; Schwartz reagent reduces amides only at elevated temps or prolonged times.
Nitriles ModerateCan compete for Zr; keep temp low.
Alcohols LowProtic sources quench the Vinyl-Zr bond. Protect as TBS/TIPS ethers.
Internal Alkynes VariableRegioselectivity is lower; leads to mixtures unless electronically biased.

Safety Considerations

  • Schwartz's Reagent: Flammable solid. Reacts with water to release hydrogen gas. Handle in a fume hood.

  • Halogens: Iodine and NBS are corrosive and toxic. Iodine sublimes; weigh in a closed vessel.

  • Waste: Zirconium waste should be disposed of as solid heavy metal waste.

References

  • Hart, D. W.; Schwartz, J. "Hydrozirconation.[1][8] Organic Synthesis via Organozirconium Intermediates.[1][6][8][9] Synthesis and Rearrangement of Alkylzirconium(IV) Complexes and Their Reaction with Electrophiles." Journal of the American Chemical Society, 1974 , 96, 8115–8116. Link

  • Wipf, P.; Jahn, H. "Synthetic applications of organochlorozirconocene complexes." Tetrahedron, 1996 , 52, 12853–12910.[10] Link

  • Buchwald, S. L.; LaMaire, S. J.; Nielsen, R. B.; Watson, B. T.; King, S. M. "A Modified Procedure for the Preparation of Cp2Zr(H)Cl (Schwartz's Reagent)." Tetrahedron Letters, 1987 , 28, 3895–3898. Link

  • Frye, S. V.; Johnson, R. L.; Valenzuela, C. "Use of Schwartz Reagent in the Synthesis of Vinyl Iodides." Organic Syntheses, 2006 , 83, 162. Link

Sources

Application Note: One-Pot Hydrozirconation and Carbonylation of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the regioselective functionalization of terminal alkynes via a one-pot hydrozirconation and carbonylation sequence. Utilizing Schwartz’s reagent (


), this methodology provides a streamlined entry into acylzirconium(IV) species, which serve as versatile nucleophilic synthons.[1] Unlike traditional carbonylation methods requiring high-pressure autoclaves or toxic noble metals, this protocol operates under ambient pressure (1 atm CO) and mild temperatures.[1] The resulting acylzirconium intermediates can be trapped with various electrophiles to yield 

-unsaturated aldehydes, esters, or ketones with high stereoretention (

E-isomer).[1] This guide is designed for medicinal chemists and process engineers seeking robust C–C bond formation strategies for complex scaffold synthesis.[1]

Mechanistic Insight & Pathway

The transformation proceeds through three distinct phases: Hydrozirconation , CO Insertion , and Electrophilic Trapping .[1]

  • Hydrozirconation: The reaction initiates with the syn-addition of the Zr–H bond across the alkyne.[1] Steric steering by the bulky

    
     moiety ensures high regioselectivity, placing the metal at the less hindered terminal position.
    
  • Carbonylation: Exposure to Carbon Monoxide (CO) induces migratory insertion.[1] The alkyl/alkenyl ligand migrates to the coordinated CO, forming an acylzirconium species (

    
    ).[1]
    
  • Trapping: The acylzirconium species behaves as a "masked" acyl anion, susceptible to attack by electrophiles (

    
    , 
    
    
    
    , or transmetallation).[1]
Reaction Pathway Diagram

HydrozirconationCarbonylation Alkyne Terminal Alkyne (R-C≡C-H) AlkenylZr (E)-Alkenylzirconium Intermediate Alkyne->AlkenylZr Hydrozirconation (THF, 25-40°C) Schwartz Schwartz Reagent (Cp₂Zr(H)Cl) Schwartz->AlkenylZr Hydrozirconation (THF, 25-40°C) AcylZr Acylzirconium(IV) Complex AlkenylZr->AcylZr CO Insertion (Migratory Insertion) CO_Gas CO (1 atm) CO_Gas->AcylZr Aldehyde α,β-Unsaturated Aldehyde AcylZr->Aldehyde Protonolysis Ester α,β-Unsaturated Ester AcylZr->Ester Halogenation & Alcoholysis Proton H⁺ (H₃O⁺) Proton->Aldehyde Halogen I₂ or NCS + R'OH Halogen->Ester

Figure 1: Mechanistic flow of the hydrozirconation-carbonylation sequence demonstrating the divergence point at the acylzirconium intermediate.[1]

Strategic Considerations

Reagent Quality: The "Schwartz" Factor

Commercially available


 often degrades due to light and moisture sensitivity, turning from a white powder to a pink/red solid.[1] Degraded reagent leads to incomplete hydrozirconation and complex mixtures.[1]
  • Best Practice: If the reagent is not white, prepare it in situ by reducing

    
     with 
    
    
    
    or
    
    
    immediately prior to use.[1]
  • Storage: Store under Argon in the dark at 4°C.

Solvent Effects
  • THF: The obligatory solvent.[1] It coordinates to the zirconium center, stabilizing the monomeric active species.[1] Non-coordinating solvents (Benzene, DCM) result in poor solubility and sluggish rates.[1]

  • Concentration: Maintain reaction concentration between 0.2 M – 0.5 M.

Carbon Monoxide Handling
  • Pressure: 1 atm (balloon pressure) is sufficient for most substrates.[1] High pressure is generally unnecessary and can complicate safety.[1]

  • Safety: CO is a silent asphyxiant.[1] All operations must be performed in a well-ventilated fume hood with a CO detector present.[1]

Protocol 1: Synthesis of -Unsaturated Aldehydes

This protocol yields E-alkenals directly from terminal alkynes.[1]

Materials
  • Terminal Alkyne (1.0 equiv)[1]

  • 
     (Schwartz Reagent) (1.2 – 1.4 equiv)[1]
    
  • Anhydrous THF[1]

  • Carbon Monoxide (balloon)[1]

  • Dilute HCl (0.1 N) or saturated

    
    [1]
    
Step-by-Step Procedure
  • Hydrozirconation:

    • In a flame-dried Schlenk flask under Argon, suspend

      
       (1.2 equiv) in anhydrous THF (0.3 M).
      
    • Add the terminal alkyne (1.0 equiv) dropwise.[1]

    • Stir at room temperature (20–25°C) for 1–2 hours. The suspension should clarify to a yellow/orange solution, indicating formation of the alkenylzirconium species.

    • QC Check: Aliquot 50 µL, quench with

      
      , and check NMR. Disappearance of alkyne proton and appearance of alkene signals confirms conversion.[1]
      
  • Carbonylation:

    • Cool the solution to 0°C.

    • Switch the Argon line to a Carbon Monoxide (CO) balloon.[1] Purge the headspace gently for 1 minute.[1]

    • Stir under CO atmosphere (1 atm) at 0°C for 1 hour. The solution typically turns a deep red/acyl color.[1]

  • Protonolysis (Trapping):

    • Quench the reaction by adding dilute HCl (0.1 N, 2 equiv) or saturated aqueous

      
       at 0°C. Caution: Exothermic.
      
    • Stir vigorously for 15 minutes to ensure hydrolysis of the acylzirconium bond.

  • Workup:

    • Dilute with diethyl ether or EtOAc.[1]

    • Wash with water (2x) and brine (1x).[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purify via flash chromatography (silica gel).[1] Note:

      
      -unsaturated aldehydes can be unstable; store at -20°C.[1]
      

Protocol 2: Synthesis of -Unsaturated Esters

This variant traps the acylzirconium species with a halogen source followed by alcoholysis, bypassing the need for separate oxidation steps.[1]

Materials
  • Acylzirconium solution (prepared as above in Steps 1-2)[1]

  • Iodine (

    
    ) or N-Chlorosuccinimide (NCS) (1.2 equiv)[1]
    
  • Alcohol (

    
    ) (e.g., Methanol, Ethanol) (Excess)[1]
    
Step-by-Step Procedure
  • Preparation: Perform Hydrozirconation and Carbonylation as described in Protocol 1 (Steps 1 & 2).

  • Halogenation:

    • To the deep red acylzirconium solution at 0°C (under CO or Argon), add Iodine (

      
      ) (1.2 equiv) dissolved in THF dropwise.[1]
      
    • The solution color will fade from red to yellowish/brown.[1] Stir for 30 minutes.

  • Alcoholysis:

    • Add the desired alcohol (e.g., MeOH, 5–10 equiv) directly to the reaction mixture.[1]

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine.[1]
      
    • Extract with diethyl ether.[1]

    • Wash with brine, dry, and concentrate.[1]

Data Summary & Expected Results

Substrate (Alkyne)Product TypeTrapping AgentExpected YieldStereochemistry
1-Octyne(E)-2-Nonenal

75-85%>98:2 E:Z
PhenylacetyleneCinnamaldehyde

70-80%>98:2 E:Z
1-HexyneMethyl (E)-2-Heptenoate

/ MeOH
80-90%>98:2 E:Z
TBS-O-AlkyneProtected Enal

65-75%>98:2 E:Z

Table 1: Representative yields and stereochemical outcomes for standard substrates.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Degraded Schwartz ReagentUse fresh reagent. If pink/red, discard.[1] Ensure strictly anhydrous THF.
Internal Alkyne Isomers "Chain Walking" (Isomerization)Avoid excessive heating (>40°C).[1] Keep reaction time < 3h.
Complex Mixture after CO Incomplete CO insertionEnsure good gas-liquid mixing. Maintain 0°C during CO addition to prevent decomposition.[1]
Low Yield of Aldehyde Polymerization/Over-reactionQuench at 0°C. Use buffered quench (

) if product is acid-sensitive.[1]

References

  • Schwartz, J.; Labinger, J. A. "Hydrozirconation: A New Transition Metal Reagent for Organic Synthesis."[1] Angew.[1][2] Chem. Int. Ed. Engl.1976 , 15, 333–340.[1] Link[1]

  • Bertelo, C. A.; Schwartz, J. "Hydrozirconation. II.[1] Oxidative Homologation of Olefins via Carbon Monoxide Insertion into the Carbon-Zirconium Bond."[1] J. Am. Chem. Soc.[1][3][4]1975 , 97, 228–230.[1] Link[1]

  • Wipf, P.; Jahn, H. "Synthetic Applications of Organochlorozirconocene Complexes."[1] Tetrahedron1996 , 52, 12853–12910.[1] Link

  • Hart, D. W.; Schwartz, J. "Hydrozirconation.[1][5] Organic Synthesis via Organozirconium Intermediates." J. Am. Chem. Soc.[1][3][4]1974 , 96, 8115–8116.[1] Link[1]

  • Negishi, E.; Takahashi, T. "Patterns of Stoichiometric and Catalytic Reactions of Organozirconium and Related Complexes of Synthetic Interest."[1] Acc.[1][4][2] Chem. Res.1994 , 27, 124–130.[1] Link[1]

Sources

Optimizing Solvent Systems for Cp2ZrHCl Reactions: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bis(cyclopentadienyl)zirconium chloride hydride (Cp₂ZrHCl), known as Schwartz's reagent, is a cornerstone of modern organic synthesis, enabling a vast array of transformations through the hydrozirconation of unsaturated bonds.[1][2][3] The efficacy, selectivity, and rate of these reactions are critically dependent on the choice of solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and optimizing solvent systems in Cp₂ZrHCl-mediated reactions. We will delve into the mechanistic role of the solvent, present detailed protocols for key transformations, and offer data-driven strategies for solvent selection and troubleshooting.

The Central Role of the Solvent in Modulating Reactivity

While often viewed as a passive medium, the solvent in Cp₂ZrHCl reactions is an active participant that profoundly influences the entire reaction landscape. Schwartz's reagent exists as a dimer in the solid state and must dissociate into its active monomeric form to initiate the catalytic cycle.[4] The choice of solvent directly impacts this crucial pre-equilibrium and subsequent steps.

Key Solvent Parameters and Their Mechanistic Implications:

  • Coordinating vs. Non-coordinating Solvents: This is arguably the most critical factor.

    • Coordinating Solvents (e.g., Tetrahydrofuran - THF): Ethereal solvents like THF possess lone pairs of electrons that can coordinate to the electrophilic zirconium center. This coordination facilitates the dissociation of the reagent's dimeric form, often accelerating the reaction.[4] However, strong coordination can also stabilize the monomeric reagent, potentially reducing its reactivity towards less reactive substrates. THF is an excellent starting point for many hydrozirconation reactions due to its ability to solubilize the reagent and promote the active monomer.[5]

    • Non-coordinating Solvents (e.g., Benzene, Toluene, Dichloromethane - DCM): These solvents do not significantly interact with the zirconium center.[6] Reactions in these media can be slower to initiate as dimer dissociation is less favored. However, the resulting un-solvated, "naked" zirconocene hydride monomer is often more reactive, which can be advantageous for challenging substrates. Aromatic solvents like toluene have proven effective, in some cases providing better yields than THF.[7] DCM is also widely used, though its potential to undergo oxidative addition with some organometallic species should be considered.[8]

  • Solubility: Schwartz's reagent exhibits low solubility in many common organic solvents.[9] A key indicator of reaction initiation is the transition from a heterogeneous slurry to a clear, homogeneous solution, which signifies the formation of the more soluble alkyl- or alkenylzirconocene intermediate.[10] The solvent must effectively dissolve not only the reagent but also the substrate and any subsequent electrophiles.

  • Aprotic Nature: Cp₂ZrHCl is a hydride reagent and will react readily with protic sources. Therefore, all solvents must be rigorously dried and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the reagent.

Table 1: Properties of Common Solvents for Cp₂ZrHCl Reactions
SolventFormulaDielectric Constant (20°C)Boiling Point (°C)Coordinating AbilityKey Considerations
Tetrahydrofuran (THF)C₄H₈O7.666StrongExcellent starting point; promotes dimer dissociation but can sometimes temper reactivity.
Dichloromethane (DCM)CH₂Cl₂9.140Weak/Non-coordinatingGood for generating highly reactive species; volatile. Potential for side reactions.[8]
BenzeneC₆H₆2.380Non-coordinatingClassic solvent for hydrozirconation; toxicity is a major drawback.
TolueneC₇H₈2.4111Non-coordinatingExcellent, less toxic alternative to benzene; higher boiling point allows for wider temperature range.[7]

Visualizing the Mechanism: Solvent's Point of Influence

The hydrozirconation of an alkene proceeds through a well-established mechanism involving the syn-addition of the Zr-H bond across the double bond.[9] The solvent's influence is most pronounced in the initial stages, governing the availability of the active monomeric species.

hydrozirconation_mechanism Dimer [Cp₂ZrHCl]₂ (Dimer) (Solid State/Slurry) Monomer Cp₂ZrHCl (Monomer) (Active Species) Dimer->Monomer Dissociation SolvatedMonomer Cp₂Zr(Solv)HCl Monomer->SolvatedMonomer Coord π-Complex Formation Monomer->Coord SolvatedMonomer->Coord + Alkene - Solvent Insert 1,2-Migratory Insertion Coord->Insert Syn-addition Product Alkylzirconocene (Product) Insert->Product Solvent Coordinating Solvent (e.g., THF) Solvent->SolvatedMonomer Coordination (Favors Monomer)

Figure 1: The hydrozirconation mechanism, highlighting the solvent's role in monomer formation.

Application Protocols

General Considerations: All reactions should be performed in flame-dried or oven-dried glassware under a positive pressure of an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous. Schwartz's reagent is moderately air- and moisture-sensitive and should be handled accordingly.[10]

Protocol 1: General Hydrozirconation of a Terminal Alkene and In Situ Analysis of Solvent Effects

This protocol describes the hydrozirconation of 1-octene as a model substrate, followed by quenching with an electrophile (iodine). It is designed to be adapted for screening different solvents.

Materials:

  • Schwartz's Reagent (Cp₂ZrHCl)

  • 1-Octene

  • Anhydrous Solvent (THF, Toluene, or DCM)

  • Iodine (I₂) solution in anhydrous THF

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Schwartz's reagent (1.2 eq, e.g., 309 mg, 1.2 mmol).

  • Place the flask under a positive pressure of nitrogen.

  • Add the chosen anhydrous solvent (e.g., 10 mL of THF) via syringe. The mixture will be a white slurry.

  • Add 1-octene (1.0 eq, e.g., 112 mg, 1.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature. The reaction progress is visually indicated by the slurry dissolving to form a clear, yellowish solution, which typically occurs within 15-60 minutes depending on the solvent.

  • After the solution becomes homogeneous (or after a set time, e.g., 1 hour), cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.1 eq, 279 mg, 1.1 mmol) in the same anhydrous solvent (e.g., 5 mL THF) dropwise. The color will change from yellow to a persistent brown/purple.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution until the color dissipates.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-iodooctane by flash column chromatography.

Table 2: Representative Data for Solvent Effects on the Hydrozirconation of 1-Octene
EntrySolventReaction Time (Homogenization)Isolated Yield of 1-iodooctane (%)
1THF~20 min92%
2Toluene~45 min88%
3DCM~60 min85%

Causality Behind the Data: The faster reaction and higher yield in THF can be attributed to its coordinating ability, which promotes the formation of the active monomeric reagent.[4] While the reaction proceeds in non-coordinating solvents, the initial dimer dissociation is slower, leading to slightly longer reaction times and potentially more time for reagent degradation, resulting in marginally lower yields.

Optimization Strategy and Troubleshooting

Choosing the optimal solvent is an empirical process, but a logical workflow can streamline optimization. The primary goals are typically to maximize yield, minimize reaction time, and control selectivity.

optimization_workflow cluster_eval Evaluate Initial Results cluster_opt Optimization Paths start Define Reaction Goals (Yield, Speed, Selectivity) screen screen start->screen eval_thf THF Result (Good Yield/Rate?) screen:s0->eval_thf eval_tol Toluene Result (Good Yield/Rate?) screen:s1->eval_tol eval_dcm DCM Result (Good Yield/Rate?) screen:s2->eval_dcm opt_ok Reaction Optimized Proceed to Scale-up eval_thf->opt_ok Yes opt_low_yield Problem: Low Yield / Decomposition Solution: Switch to Non-coordinating Solvent (Toluene) or Lower Temperature eval_thf->opt_low_yield No (Decomposition?) eval_tol->opt_ok Yes opt_slow Problem: Slow Reaction / No Reaction Solution: Switch to Coordinating Solvent (THF) or Increase Temperature eval_tol->opt_slow No (Too Slow?) eval_dcm->opt_ok Yes eval_dcm->opt_slow No (Too Slow?) opt_slow->screen Re-screen opt_low_yield->screen Re-screen opt_selectivity Problem: Poor Selectivity Solution: Screen Solvents of Varying Polarity (e.g., Dioxane, Chlorobenzene) opt_selectivity->screen Re-screen

Figure 2: Decision workflow for solvent system optimization in Cp₂ZrHCl reactions.

Table 3: Troubleshooting Guide
ObservationPotential Solvent-Related CauseSuggested Solution
Reaction fails to initiate (slurry does not dissolve) Poor solubility of the reagent or substrate; insufficient dimer dissociation.Switch to a more coordinating solvent like THF. Gently warm the reaction mixture (e.g., to 40-50°C).[5][7]
Low yield with evidence of reagent decomposition The monomeric reagent is too reactive and unstable in the chosen solvent at the reaction temperature.Switch to a less coordinating solvent (e.g., Toluene). Run the reaction at a lower temperature.
Formation of side products Solvent may be reacting with intermediates (e.g., oxidative addition with DCM).[8] The reactivity profile in the chosen solvent may favor an undesired pathway.Change the solvent class entirely (e.g., from a chlorinated solvent to an aromatic or ether solvent).
Poor regioselectivity The steric and electronic environment around the Zr center is not sufficiently discriminating in the chosen solvent.Screen a range of solvents with different polarities and coordinating abilities. Additives (e.g., ZnCl₂) can also dramatically influence selectivity in specific cases.[11]

Conclusion

The solvent system is a powerful tool for controlling the outcome of reactions involving Schwartz's reagent. A mechanistic understanding of how solvents, particularly their coordinating ability, influence the dissociation and reactivity of Cp₂ZrHCl is paramount for successful experimentation. By starting with a logical screening of common solvents like THF, Toluene, and DCM, and applying systematic troubleshooting, researchers can rapidly optimize conditions to achieve high yields and selectivities. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full synthetic potential of hydrozirconation chemistry.

References

  • Wipf, P., & Jahn, H. (1996). Synthetic applications of organochlorozirconocene complexes. Tetrahedron, 52(41), 12853-12910.
  • Organometallic HyperTextBook: The Hydrozirconation Reaction. (n.d.). Retrieved from [Link]

  • Barluenga, J., & Rodríguez, F. (2003). Hydrozirconation of Alkenes and Alkynes. Science of Synthesis, 4, 827-856.
  • White, J. D., & Choi, Y. (2000). Selective reduction with Cp₂ZrHCl.
  • SigutLabs. (2023, August 14). Schwartz's reagent - Reagent of the month August. Retrieved from [Link]

  • Wikipedia. (n.d.). Schwartz's reagent. Retrieved from [Link]

  • Schmalzbauer, M., et al. (2023). Sequential hydrozirconation/Pd-catalyzed cross coupling of acyl chlorides towards conjugated (2E,4E)-dienones. Beilstein Journal of Organic Chemistry, 19, 239-249.
  • Pye, D. R., & Taylor, R. J. K. (2018). Illuminating anti-hydrozirconation: controlled geometric isomerization of an organometallic species. Chemical Science, 9(1), 159-164.
  • Abo-Amer, A., et al. (2009). The role of solvent in organometallic chemistry — Oxidative addition with dichloromethane or chloroform. Canadian Journal of Chemistry, 87(4), 567-575.
  • Byers, P. M., & Hartwig, J. F. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 334-340.
  • Organic Syntheses Procedure. (n.d.). A 300-mL, three-necked, flame-dried, round-bottomed flask... Retrieved from [Link]

  • Zuccaccia, C., et al. (2022). Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. Organometallics, 41(5), 539-550.
  • Grote, A. C., & Micalizio, G. C. (2012). Directed Hydrozirconation of Homopropargylic Alcohols. Organic Letters, 14(24), 6194-6197.
  • Islam, R., Blakemore, K., & Farnum, B. H. (2023). Role of Solvent Coordination in the Multi-electron Redox Cycle of Nickel Diethyldithiocarbamate. Inorganic Chemistry, 62(33), 13329-13339.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification and Handling of Degraded Bis(cyclopentadienyl)zirconium chloride hydride (Schwartz's Reagent)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Bis(cyclopentadienyl)zirconium chloride hydride, commonly known as Schwartz's Reagent. This document provides in-depth troubleshooting and practical guidance for researchers encountering issues with the purity and performance of this highly versatile but sensitive organometallic compound. As a cornerstone reagent for hydrozirconation and selective reductions, maintaining its purity is paramount for achieving reproducible and high-yielding synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Diagnosis and Prevention

This section addresses the most common initial queries regarding the state and stability of Schwartz's Reagent.

Q1: My container of Schwartz's reagent is no longer a pure white powder; it has a beige or pale pink tint. Is it still usable?

A color change from the expected brilliant white is a primary visual indicator of degradation.[1][2] A pale pink hue often suggests light exposure, as the reagent is known to be photosensitive.[3] A beige or off-white color can indicate the formation of various decomposition products, often from minor exposure to air or moisture.

While a slight color change does not necessarily render the reagent completely inactive, it strongly suggests a reduction in purity and, consequently, reactivity. It is highly recommended to perform a purity analysis before use in a critical synthetic step. For less sensitive applications, using a larger excess of the discolored reagent may compensate for the lower activity, but this is not ideal for stoichiometric-sensitive reactions.

Q2: What are the most common impurities and degradation products I should be aware of?

Understanding the likely contaminants is the first step in troubleshooting. The two most prevalent impurities are:

  • Zirconocene Dihydride (Cp₂ZrH₂): This is a common byproduct from the synthesis of Schwartz's reagent, which involves the reduction of zirconocene dichloride (Cp₂ZrCl₂).[4] Using a slight excess of the reducing agent (e.g., LiAlH₄) can lead to over-reduction, forming the dihydride.[3][5][6] While Cp₂ZrH₂ is also a hydride source, its presence alters the stoichiometry and can lead to unexpected side reactions.

  • Oxo-bridged Zirconocene Dimer ((Cp₂ZrCl)₂O): This is the classic product of hydrolysis.[2] Schwartz's reagent is extremely moisture-sensitive, and even brief exposure to atmospheric moisture can lead to the formation of this largely insoluble and unreactive white solid.[1][7] Its presence is a common cause of poor solubility and reduced reaction rates.[2]

Q3: How can I quantitatively assess the purity of my Schwartz's reagent?

The most reliable method for determining the active hydride content is through a ¹H NMR spectroscopic assay.[3][5]

The procedure involves suspending a small, accurately weighed sample of the reagent in a deuterated, anhydrous solvent (like benzene-d₆) in an NMR tube under an inert atmosphere. A known molar equivalent of a ketone, typically excess acetone, is added. The active hydride reacts with acetone to form a zirconium isopropoxide. By integrating the methyl doublets of the resulting isopropoxide against a known internal standard, the percentage of active Cp₂Zr(H)Cl can be accurately determined.[3][5] This method also allows for the quantification of Cp₂ZrH₂, which will react with two equivalents of acetone.[5]

Q4: What are the non-negotiable best practices for handling and storing Schwartz's reagent to prevent degradation?

Prevention is unequivocally the best strategy. Due to its high sensitivity to air, moisture, and light, rigorous adherence to proper handling and storage techniques is critical.[1][5][7]

  • Inert Atmosphere: Always handle Schwartz's reagent under a dry, inert atmosphere (argon or nitrogen), preferably within a glovebox. If a glovebox is unavailable, use Schlenk line techniques.

  • Light Protection: Store the reagent in an amber or opaque container, or wrap a clear container in aluminum foil to protect it from light.[2][3][5]

  • Moisture Control: Store containers inside a desiccator or in a glovebox antechamber. Ensure all solvents and equipment are scrupulously dried before use. Tetrahydrofuran (THF) and diethyl ether should be freshly distilled from a suitable drying agent like sodium/benzophenone ketyl.[5] Methylene chloride should be distilled from calcium hydride.[5]

  • Temperature: Store at room temperature in a dry environment. Refrigeration is generally not recommended unless specified by the manufacturer, as it can increase the risk of moisture condensation when the container is opened.

Section 2: Troubleshooting Guide - The Purification Protocol

This section provides a direct, actionable workflow for purifying Schwartz's reagent that is primarily contaminated with the over-reduction byproduct, zirconocene dihydride (Cp₂ZrH₂).

Q5: My purity analysis confirms the presence of significant zirconocene dihydride (Cp₂ZrH₂). How can I remove it to get high-purity Schwartz's reagent?

Fortunately, the conversion of the dihydride impurity into the desired product is a straightforward chemical process that can be performed as a washing step. The underlying principle is the selective reaction of Cp₂ZrH₂ with methylene chloride (CH₂Cl₂) to yield Cp₂Zr(H)Cl.[3][5][8] This procedure is adapted from the well-established protocol published in Organic Syntheses.[5]

Causality of the Experimental Choices:

  • Initial THF Wash: This removes any residual salts from the synthesis (e.g., LiCl, AlCl₃) and other THF-soluble impurities.

  • Methylene Chloride (CH₂Cl₂) Wash: This is the critical purification step. It chemically converts the Cp₂ZrH₂ impurity into the desired Cp₂Zr(H)Cl. The contact time is strictly limited because prolonged exposure can lead to further reaction and decomposition of the product itself, which can be exothermic and hazardous.[5]

  • Final Diethyl Ether Wash: This serves to wash away any remaining methylene chloride and THF, and its high volatility facilitates the final drying process.

Purification_Workflow A Degraded Cp₂Zr(H)Cl (Contains Cp₂ZrH₂) B Suspend in Anhydrous THF (Inert Atmosphere) A->B Slurry formation C Filter via Schlenk Filtration B->C Remove soluble impurities D Wash Solid with CH₂Cl₂ (CRITICAL: <10 min contact time) C->D Chemical conversion of Cp₂ZrH₂ E Filter Immediately D->E Halt reaction F Wash Solid with Diethyl Ether E->F Remove residual solvents G Dry Under High Vacuum F->G Isolate final product H Purified Cp₂Zr(H)Cl G->H

Diagram 1: Purification Workflow for Schwartz's Reagent

Section 3: Advanced Troubleshooting

Q6: My reagent is poorly soluble even in THF and leaves behind a significant amount of white, insoluble material. What is this, and can it be removed?

This is a classic symptom of significant moisture contamination, leading to the formation of the oxo-bridged dimer, (Cp₂ZrCl)₂O.[2] This dimer is generally unreactive under hydrozirconation conditions and is insoluble in common organic solvents like THF, benzene, and methylene chloride.

Unfortunately, there is no simple, reliable laboratory procedure to reverse this degradation pathway and regenerate active Schwartz's reagent. The Zr-O-Zr bond is highly stable. The purification method described above for removing dihydride will not remove this oxo-dimer. In cases of severe contamination, the reagent should be safely quenched and discarded. This underscores the critical importance of preventative handling and storage.

Q7: Can I use standard purification techniques like recrystallization or column chromatography?

These common laboratory techniques are generally not suitable for Schwartz's reagent for the following reasons:

  • Recrystallization: The utility of recrystallization is severely limited by the very poor solubility of Schwartz's reagent in most non-reactive organic solvents.[9][10] Finding a suitable solvent system that allows for dissolution at one temperature and crystallization at another without causing decomposition is exceptionally challenging.

  • Column Chromatography: Organometallic reagents, particularly reactive hydrides like Schwartz's reagent, are often unstable on common stationary phases like silica gel or alumina.[11] The acidic surface of silica can rapidly decompose the compound, leading to very low or no recovery of the active material.[12] This method is strongly discouraged.

Section 4: Data and Protocols

Table 1: Summary of Purity Indicators and Troubleshooting Actions
Observation / SymptomLikely Cause / ImpurityRecommended ActionSelf-Validation Step
Color Change (White to Pink/Beige) Light exposure or minor air/moisture contamination.[2]Proceed with caution. Assess purity before critical use.Perform ¹H NMR purity assay with acetone.[5]
Reduced Reactivity / Slow Reactions General degradation; presence of inactive species.Use a greater excess of reagent or purify/discard.Confirm purity via NMR assay.
¹H NMR shows Cp₂ZrH₂ impurity. Over-reduction during synthesis.[5][6]Perform the methylene chloride wash protocol.Re-run ¹H NMR purity assay post-purification.
Poor Solubility / Insoluble White Solid Severe moisture contamination; formation of (Cp₂ZrCl)₂O.Prevention is the only cure. Discard if severe.The material will remain insoluble after the wash protocol.
Exothermic event during CH₂Cl₂ wash. Prolonged contact time (>10 min) with methylene chloride.[5]Immediately quench carefully. Refine technique for shorter contact.N/A (Procedural error)
Protocol 1: Detailed Step-by-Step Purification via Methylene Chloride Wash

CAUTION: This procedure must be performed under a strict inert atmosphere (glovebox or Schlenk line) using anhydrous solvents. Methylene chloride is hazardous; consult its MSDS. The reaction of Cp₂ZrH₂ with CH₂Cl₂ can be exothermic, especially on a large scale.[5]

Equipment:

  • Schlenk flask or round-bottom flask

  • Schlenk filter frit (medium porosity)

  • Magnetic stirrer and stir bar

  • Source of dry Argon or Nitrogen

Reagents:

  • Degraded Schwartz's Reagent (assumed to contain Cp₂ZrH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methylene Chloride (CH₂Cl₂)

  • Anhydrous Diethyl Ether

Procedure:

  • Setup: In a glovebox or on a Schlenk line, add the degraded Schwartz's reagent powder to a Schlenk flask equipped with a magnetic stir bar.

  • THF Wash: Add enough anhydrous THF to create a mobile slurry. Stir vigorously for 10-15 minutes at room temperature. This step dissolves and removes highly soluble impurities.

  • Filtration: Transfer the slurry to the Schlenk filter frit and remove the THF under positive inert gas pressure or vacuum. Wash the solid cake with a small amount of fresh, anhydrous THF (2-3 times) and filter to dryness.

  • Methylene Chloride Wash (Critical Step): Add a volume of anhydrous CH₂Cl₂ sufficient to cover the solid. Stir or agitate the slurry vigorously. CRITICAL: The contact time should not exceed 10 minutes.[5] This step converts the Cp₂ZrH₂ to Cp₂Zr(H)Cl.[3]

  • Immediate Filtration: Promptly filter off the methylene chloride. Wash the resulting white solid twice with small portions of fresh CH₂Cl₂ ensuring minimal contact time for each wash.

  • Ether Wash: Wash the white solid cake thoroughly with anhydrous diethyl ether (at least 3-4 times) to remove all traces of residual THF and methylene chloride.

  • Drying: After the final ether wash, dry the purified white powder on the frit under high vacuum for several hours to ensure all volatile solvents are removed.

  • Storage: Transfer the dry, purified Schwartz's reagent to an opaque, airtight container, backfill with inert gas, and store under appropriate conditions. A post-purification NMR assay is recommended to confirm the removal of the dihydride impurity.

References

  • This compound MSDS. Harper College.
  • SCHWARTZ'S REAGENT . Organic Syntheses Procedure. [Link]

  • Schwartz's reagent. Grokipedia.
  • e-EROS Encyclopedia of Reagents for Organic Synthesis | Request PDF . ResearchGate. [Link]

  • Zirconocene Chloride Hydride (Schwartz Reagent) Technical Data.
  • How to Purify Organometallic Complexes ? . ResearchGate. [Link]

  • US8168833B2 - Schwartz reagents: methods of in situ generation and use.
  • Schwartz's reagent - Reagent of the month August . SigutLabs. [Link]

  • Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight . Journal of the American Chemical Society. [Link]

  • Schwartz Reagent Review . Scribd. [Link]

  • Schwartz's reagent - Wikipedia . Wikipedia. [Link]

  • Troubleshooting Flash Column Chromatography . University of Rochester Chemistry Department. [Link]

  • issues with column chromatography purification of coordination complex . Reddit. [Link]

Sources

Preventing isomerization of internal alkenes during hydrozirconation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic vs. Thermodynamic Conflict

Welcome to the Technical Support Center. You are likely here because you are attempting to functionalize an internal alkene using Schwartz’s Reagent (


) and are encountering one of two failures:
  • No Reaction: The internal alkene is sterically hindered and sluggish.

  • Unwanted Isomerization: The alkene reacts but "walks" to the terminal position (chain walking) before you can trap it.

The Core Problem: Hydrozirconation is reversible. The internal alkylzirconium species (Kinetic Product) is less stable than the terminal alkylzirconium species (Thermodynamic Product).


-Hydride elimination occurs rapidly, driving the zirconium to the least sterically hindered position (the terminus).[1]

The Solution: To prevent isomerization, you must operate under strict Kinetic Control . You must ensure the rate of trapping (reaction with electrophile) exceeds the rate of migration (


-elimination). This requires a highly active reagent and precise reaction monitoring.

Reagent Quality: The First Line of Defense

You cannot achieve kinetic control with degraded reagents. Aged Schwartz’s reagent has a surface oxide layer that drastically slows down the initial hydrozirconation. If the reaction is slow, you are forced to apply heat or wait longer—both of which guarantee isomerization.

Reagent Self-Validation Protocol

Before adding your substrate, validate your batch of


.
IndicatorStatusDiagnosisAction Required
Color White Active Proceed with experiment.
Color Pale Pink Acceptable Minor oxidation; usable for robust substrates.
Color Yellow/Green Failed Significant decomposition (

contamination). Do not use.
Solubility Suspension Normal Reagent should be insoluble in THF/DCM initially.
Solubility Clear Soln. Failed If clear before substrate addition, it is likely hydrolyzed or oxidized.

Pro-Tip: If your reagent is yellow, you can "wash" it. Rinse the solid with dry


 under Argon, filter, and dry in vacuo. The yellow impurity (

) is soluble in DCM, while the active hydride is not.

Mechanism of Failure (Chain Walking)

Understanding the enemy is crucial. The diagram below illustrates how the zirconium "walks" along the chain via rapid


-hydride elimination.[1] To get the internal product, you must interrupt this cycle at the "Kinetic Trap"  point.

ChainWalking Start Internal Alkene (Substrate) Internal_Zr Internal Alkylzirconium (KINETIC PRODUCT) Start->Internal_Zr Hydrozirconation (Slow for internal) Zr_Complex Cp2Zr(H)Cl (Schwartz Reagent) Zr_Complex->Internal_Zr Beta_Elim β-Hydride Elimination (Transition State) Internal_Zr->Beta_Elim Fast Reversible Step Product_Int Internal Functionalized Product Internal_Zr->Product_Int TRAP HERE! (Must be fast) Beta_Elim->Internal_Zr Terminal_Zr Terminal Alkylzirconium (THERMODYNAMIC PRODUCT) Beta_Elim->Terminal_Zr Migration (Chain Walk) Product_Term Terminal Functionalized Product Terminal_Zr->Product_Term Standard Outcome Electrophile Electrophile (E+) (NBS, I2, D+, etc.)

Caption: The "Chain Walking" mechanism.[2][3] To prevent isomerization, the electrophilic trap must intercept the Internal Alkylzirconium species before β-Hydride elimination occurs.

Troubleshooting & Protocols (Q&A)

Scenario A: "I need the internal product, but I keep getting the terminal isomer."

Root Cause: The reaction time is too long, or the temperature is too high. Once the internal alkylzirconium forms, it is thermodynamically driven to migrate.

Corrective Protocol: The "Clarification Point" Method Schwartz's reagent is a suspension. The alkylzirconium product is soluble.

  • Solvent: Use THF (promotes solubility) rather than DCM.

  • Temperature: Run at 15°C to 20°C (Do not heat).

  • Observation: Watch the reaction turbidity closely.

    • Start: Cloudy white suspension.

    • End Point: The moment the solution turns clear (or significantly translucent), the hydrozirconation is complete.

  • Action: Add your electrophile (e.g., Iodine, NBS) immediately upon clarification. Do not stir "an extra hour for good measure."

Scenario B: "My internal alkene isn't reacting at all."

Root Cause: Steric hindrance prevents the bulky


 moiety from approaching the internal double bond.

Corrective Protocol: The Lipshutz In Situ Generation Commercial Schwartz reagent is essentially a polymer. Breaking it down takes energy. Generating it in situ creates a monomeric, highly reactive species that can attack internal alkenes at lower temperatures, preserving regiochemistry.

Step-by-Step In Situ Protocol:

  • Dissolve

    
     (1.1 equiv) in dry THF.
    
  • Cool to 0°C.

  • Add

    
     (1.1 equiv) dissolved in THF.
    
  • Stir for 15-30 mins in the dark (solution turns dense white).

  • Add your internal alkene.

  • Why this works: This generates a "hot" monomeric hydride that reacts faster than the commercial polymeric solid, allowing you to keep the temperature low to suppress migration [1].

Scenario C: "I am recovering isomerized starting material."

Root Cause: The reaction is reversible. You formed the alkylzirconium, but it underwent


-elimination to release a different alkene isomer, which did not re-react.

Corrective Protocol:

  • Increase Equivalents: Use 1.5 to 2.0 equivalents of

    
    . This pushes the equilibrium toward the alkylzirconium species according to Le Chatelier's principle.
    
  • Protect from Light: Light can induce radical decomposition or isomerization pathways. Wrap the flask in foil.

Comparative Data: Solvent & Conditions

Select the right environment to favor Kinetic Control (Internal Product) vs. Thermodynamic Control (Terminal Product).

VariableFor Internal Product (Prevent Isomerization)For Terminal Product (Promote Isomerization)
Reagent Form In situ generated (Lipshutz)Commercial Solid
Solvent THF (Fast solubilization)Benzene or Toluene (Slow, requires heat)
Temperature 0°C to 20°C40°C to 60°C
Time Stop immediately upon clarification1–4 hours post-clarification
Additives None (or Lewis Acid for activation)None

References

  • Lipshutz, B. H., et al. (1989). "Hydrozirconation of internal alkenes: A new, in situ procedure." Tetrahedron Letters, 30(50), 6965-6968.

  • Wipf, P., & Jahn, H. (1996). "Synthetic applications of organochlorozirconocene complexes." Tetrahedron, 52(40), 12853-12910.

  • Hart, D. W., & Schwartz, J. (1974). "Hydrozirconation. Organic synthesis via organozirconium intermediates." Journal of the American Chemical Society, 96(26), 8115-8116.

Sources

Technical Support Hub: Optimizing Hydrozirconation with Schwartz’s Reagent

[1]

Topic: Overcoming Steric Hindrance in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Ticket Type:Support Level:

Diagnostic & Reagent Integrity

Before optimizing reaction conditions, we must validate the integrity of the Schwartz's Reagent (

Q: My reagent is a greyish-green color. Is it still active?

A: No. Active ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

  • Green/Yellow: Indicates oxidation or hydrolysis.[1] Discard immediately.

  • Grey: Indicates decomposition to Zr(IV) oxides or metallic impurities.[1]

  • Protocol: If your commercial bottle is compromised, you must prepare it fresh. The Buchwald Protocol is the industry standard for high-activity reagent.[1]

Q: Why does the reagent fail to dissolve in THF?

A: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


1
  • The Fix: Do not attempt to force solubility with heat (which degrades the hydride). The reaction proceeds as the solid reagent dissolves into the solution to replace consumed active species (

    
    ).
    
  • Tip: For sterically hindered substrates, in situ generation (see Module 3) bypasses solubility limits.[1]

The Mechanics of Steric Hindrance & "Chain Walking"

Q: I am reacting a cis-internal alkene. Why is the reaction slow, and where will the Zirconium end up?

A: Hydrozirconation is a syn-addition.[1] For internal alkenes, the initial addition places the Zr atom at the less hindered position.[2] However, steric bulk from the cyclopentadienyl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Chain Walking

The Zr moiety will migrate along the carbon chain via rapid

2

Steric Hierarchy of Reactivity:

  • Terminal Alkyne (Fastest)[1]

  • Terminal Alkene[1][3][4]

  • Internal Alkyne[1][3]

  • Disubstituted Alkene (Internal)

    
    Requires Chain Walking
    
  • Trisubstituted Alkene ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    Very Slow / Often Inert
    
  • Tetrasubstituted Alkene

    
    Inert
    
Visualization: The Chain Walking Mechanism

The following diagram illustrates the migration of Zirconium from an internal position to the terminal position.

ChainWalkingStartInternal Alkene(R-CH=CH-R')Inter1Sec-Alkyl Zr(Kinetic Product)Start->Inter1 Syn-Addition(Cp2ZrHCl)Transβ-Hydride Elimination(Transition State)Inter1->Trans Steric PressureTrans->Inter1 Re-insertionTermPrimary Alkyl Zr(Thermodynamic Sink)Trans->Term MigrationTerm->Trans Unfavorable

Caption: Figure 1. Thermodynamic isomerization ("Chain Walking") moves the bulky

Advanced Protocols for Bulky Substrates[1]

Q: My trisubstituted alkene is not reacting with solid . How do I force the reaction?

A: Solid Schwartz's reagent often lacks the activity for trisubstituted olefins due to surface area and solubility limitations.[1] You must switch to In Situ Generation (The Wipf/Lipshutz Modification).[1] This generates a highly active monomeric species in solution.[1]

Protocol: In Situ Generation (The "Super" Schwartz)

Use this for internal alkenes, trisubstituted alkenes, or when chain walking is too slow.[1]

Reagents:

  • 
     (Zirconocene Dichloride)[5][6]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Super-Hydride, 1.0M in THF) OR 
    
    

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Dissolution: Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (1.1 equiv relative to substrate) and dry THF. Solution will be clear/yellow.
    
  • Activation: Cool to 0°C. Dropwise add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (1.1 equiv).
    
    • Observation: The solution will turn a white/beige slurry.[1] This is fresh

      
      .
      
  • Addition: Add your alkene substrate immediately.[1]

  • Reaction: Allow to warm to Room Temperature (RT).

    • Time: 15–30 mins for terminal alkenes; 1–4 hours for internal/hindered alkenes.[1]

Data Comparison: Solid vs. In Situ

Substrate TypeMethod A: Solid ReagentMethod B: In Situ (

)
Terminal Alkene 15-30 min, >90% Yield5-10 min, >95% Yield
Internal Alkene 2-6 hours (slow migration)1-2 hours (fast migration)
Trisubstituted <10% Conversion (Stalled)40-70% Yield (Substrate dependent)

Troubleshooting & Functional Group Compatibility

Q: Can I use this reagent if my molecule has an ester or nitrile?

A: Yes, but with caveats.

  • Compatible: Esters, Nitriles, Halides (Cl, Br), Ethers.[1]

  • Incompatible: Aldehydes, Ketones (Rapid reduction to alcohols), Carboxylic Acids (Protonolysis of Zr-H).[1]

  • Workaround: If you have a ketone, protect it as an acetal before hydrozirconation.[1]

Q: The reaction works, but the yield is low after quenching. Why?

A: This is likely an issue with the electrophilic trap , not the hydrozirconation itself. Alkylzirconium species are moderately nucleophilic but bulky.[1]

  • Direct Quench: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     or 
    
    
    (gives alkane).
  • Halogenation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     or 
    
    
    (gives alkyl halide). Note: Ensure dry conditions; moisture kills the Zr-C bond before the halogen arrives.
  • Transmetallation (The Negishi Fix): If the Zr species is too bulky to react with your electrophile, transmetallate to a smaller metal.

Workflow: Transmetallation Sequence

TransmetallationZrAlkyl-Zr Species(Bulky/Steric)ZnAdd ZnCl2 or ZnBr2(Transmetallation)Zr->Zn Path ACuAdd CuCN or CuCl(Transmetallation)Zr->Cu Path BProdZnAlkyl-Zn(Negishi Coupling)Zn->ProdZnProdCuAlkyl-Cu(Conjugate Addition)Cu->ProdCu

Caption: Figure 2. Transmetallation to Zinc or Copper allows the alkyl group to undergo Pd-catalyzed coupling or conjugate addition, overcoming the steric limitations of the Zr center.

References

  • Buchwald, S. L.; LaMaire, S. J.; Nielsen, R. B.; Watson, B. T.; King, S. M. "A Modified Procedure for the Preparation of Cp2Zr(H)Cl (Schwartz's Reagent)."[1][6][7] Organic Syntheses, 1993 , 71,[1][7] 77. Link[1]

  • Hart, D. W.; Schwartz, J. "Hydrozirconation.[1][8] Organic Synthesis via Organozirconium Intermediates.[1][4][8][9][10] Synthesis of Alkyl Halides." Journal of the American Chemical Society, 1974 , 96, 8115–8116.[1][3][6] Link

  • Wipf, P.; Jahn, H. "Synthetic applications of organochlorozirconocene complexes."[1][11] Tetrahedron, 1996 , 52, 12853–12910.[1][11] Link[11]

  • Lipshutz, B. H.; Keil, R.; Ellsworth, E. L. "In situ generation of Cp2Zr(H)Cl from Cp2ZrCl2 and LiEt3BH: a standard procedure."[1] Tetrahedron Letters, 1990 , 31, 7257–7260.[1][7] Link

  • Negishi, E. "Principle of Activation of Electrophiles by Electrophiles through Metal-Metal Exchange."[1] Chemistry – A European Journal, 1999 , 5, 411–420.[1] Link

Technical Support Center: Schwartz’s Reagent (Cp₂ZrHCl) – Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SR-LIGHT-001 Subject: Effect of Light Exposure on Reagent Stability & Activity Assigned Specialist: Senior Application Scientist, Organometallics Division[1]

Executive Summary (Triage)

User Query: "I left my Schwartz’s reagent (Cp₂ZrHCl) on the bench exposed to light for several hours. It has turned from white to a pale pink.[1] Is it still usable?"

Short Answer: Likely yes, but with reduced activity. Schwartz’s reagent is moderately photosensitive.[1] While moisture and oxygen are the primary drivers of rapid decomposition, light exposure accelerates the disproportionation of the Zr–H bond. A pale pink hue indicates the onset of surface oxidation or disproportionation (formation of Zr(IV) oxo-dimers), but the bulk material often remains active.[1] Deep red or brown coloration indicates significant decomposition (>15-20%) and requires purification or disposal. [1]

Diagnostic Hub: Troubleshooting Guide

Use this decision matrix to evaluate your reagent's condition immediately.

Visual Inspection & Action Plan
AppearanceStatusProbable CauseRecommended Action
White / Off-White Optimal Fresh, stored correctly (Dark/Ar).[1]Proceed with experiment.
Pale Pink / Grey Usable Minor surface oxidation or light-induced radical formation.[1]Action: Increase reagent equivalents by 10-15%.
Deep Red / Orange Compromised Significant formation of [Cp₂ZrCl]₂O (Oxo-bridged dimer).[1]Action: Perform [Protocol A: DCM Wash] or discard.
Brown / Clumpy Critical Failure Extensive hydrolysis and polymerization.[1]Action: Discard immediately. Do not attempt rescue.
Technical Deep Dive: The "Why" (Mechanistic Insight)

Schwartz’s reagent is a polymeric solid in its stable state.[1] Its degradation is rarely due to a single factor but rather a synergistic effect of Light + Trace Oxidants .[1]

The Photolytic Instability

While


 is often cited as "light-sensitive," the mechanism is distinct from simple thermal decomposition.[1]
  • Radical Initiation: Exposure to UV/Visible light can homolytically cleave the Zr–H bond, generating transient Zr(III) radicals.[1]

  • Acceleration of Oxidation: These radicals are hyper-reactive toward trace oxygen (even inside a "sealed" flask if the septum is punctured).[1] This leads to the formation of the oxo-bridged dimer (

    
    ), which is responsible for the red/pink coloration.[1]
    
  • Disproportionation: Light can also promote the equilibrium shift toward the dihydride (

    
    ) and the dichloride (
    
    
    
    ), disrupting the stoichiometry required for clean hydrozirconation.[1]

Key Insight: Light acts as a catalyst for oxidative degradation.[1] A sample stored in the dark under argon is stable for months.[1] A sample in clear glass under argon will degrade in weeks.[1] A sample in light + air degrades in minutes.[1]

Visualizing the Degradation Pathway

SchwartzDegradation cluster_legend Degradation Cycle Fresh Cp₂ZrHCl (Active) (White Polymer) Radical [Cp₂ZrCl]• + H• (Transient Species) Fresh->Radical Light (hν) Dihydride Cp₂ZrH₂ + Cp₂ZrCl₂ (Disproportionation) Fresh->Dihydride Slow Equilibrium OxoDimer (Cp₂ZrCl)₂O (Red/Orange Inactive) Radical->OxoDimer + Trace O₂/H₂O Dihydride->Fresh DCM Wash

Figure 1: Light-induced degradation pathway showing the transition from active white polymer to inactive red oxo-species.[1]

Standard Operating Protocols (SOPs)
Protocol A: The "DCM Wash" (Purification/Rescue)

Use this to rescue "Pink" or "Light Red" reagent.[1] This works because Cp₂ZrHCl is virtually insoluble in Dichloromethane (DCM), whereas many impurities (like Cp₂ZrH₂ or oxidized monomers) are soluble.[1]

  • Setup: Place the degraded reagent in a Schlenk frit or a centrifuge tube under an inert atmosphere (Argon/Nitrogen).

  • Wash: Add dry, degassed DCM (approx. 5 mL per gram of reagent).[1]

  • Agitate: Swirl gently for 1-2 minutes. Do not stir vigorously for long periods, as DCM can slowly react with the hydride over time.[1]

  • Filter: Filter off the supernatant (which will be colored pink/red).[1]

  • Dry: Vacuum dry the remaining white solid.[1]

  • Result: The remaining solid is purified polymeric

    
    .[1]
    
Protocol B: The Acetone NMR Assay (Quality Control)

Do not rely solely on color. This is the quantitative method to determine Hydride (H-) content.[1]

  • Sample: Take ~10-20 mg of Schwartz’s reagent in a dry NMR tube under Argon.[1]

  • Solvent: Add

    
     (Benzene-d6).[1] The reagent will form a suspension (it does not dissolve).[1]
    
  • Reactant: Add excess acetone (approx. 10-20 µL).

  • Mechanism:

    
     rapidly hydrozirconates the acetone carbonyl to form a soluble zirconium isopropoxide species.[1]
    
    
    
    
    [1]
  • Analysis: Run 1H NMR.

    • Diagnostic Peak: Look for the isopropyl methine septet and methyl doublet of the product.[1]

    • Impurity Check: Look for

      
       (singlet) or unreacted starting material.[1]
      
    • Note: If the solution remains a suspension and no isopropoxide peaks appear, the reagent is dead.[1]

Frequently Asked Questions (FAQ)

Q: Can I store Schwartz’s reagent in a clear glovebox? A: No. Even inside a glovebox, ambient lab lighting (fluorescent/LED) can degrade the outer layer of the reagent over weeks. Best Practice: Wrap the vial in aluminum foil or store it inside an amber jar within the glovebox.

Q: Why did my reaction turn black upon adding the reagent? A: If the reagent was white but the reaction turned black immediately, this is usually not a reagent failure.[1] It often indicates rapid decomposition of the alkylzirconium intermediate, possibly due to the presence of metal salts (like Cu, Ni) or excessive heat. Schwartz’s reagent itself turns red/brown when dead, not black.[1]

Q: I bought "Surmount" grade reagent, but it arrived pink. Return it? A: If it is a faint pink, perform the Acetone NMR Assay (Protocol B).[1] Commercial batches often have slight surface oxidation during packaging.[1] If the activity is >90%, it is fit for use.[1][2] If it is deep red or orange, request a replacement.[1]

References
  • Wailes, P. C.; Weigold, H. "Hydrido complexes of zirconium I. Preparation."[1] Journal of Organometallic Chemistry, 1970 , 24(2), 405-411.[1] Link

  • Buchwald, S. L.; LaMaire, S. J.; Nielsen, R. B.; Watson, B. T.; King, S. M. "Schwartz's Reagent."[1] Organic Syntheses, 1993 , 71,[1] 77. Link[1]

  • Lipshutz, B. H.; Keil, R.; Ellsworth, E. L. "A convenient, efficient method for the preparation of Schwartz's reagent."[1][2] Tetrahedron Letters, 1990 , 31(50), 7257-7260.[1][2] Link

  • Charette, A. B.; Giroux, A. "Chlorobis(cyclopentadienyl)hydridozirconium."[1] Encyclopedia of Reagents for Organic Synthesis, 2001 .[1] Link

Sources

Validation & Comparative

1H NMR Characterization of Schwartz's Reagent (Cp2ZrHCl): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Schwartz’s Reagent (zirconocene chloride hydride,


) is a versatile organometallic reagent used primarily for the hydrozirconation of alkenes and alkynes.[1] However, its polymeric nature in the solid state and sensitivity to air/moisture make routine analysis challenging.[2]

This guide addresses a critical analytical gap: The direct 1H NMR observation of the hydride ligand is often unreliable due to aggregation and line broadening.

Key Takeaway: While the hydride signal can theoretically be observed in THF-


 (approx. 

4.5–5.0 ppm), the industry-standard protocol for purity assessment is the Acetone Titration Method , which converts the unstable hydride into a stable isopropoxide for precise quantification.[2]

Technical Deep Dive: The Hydride Signal

Unlike late transition metal hydrides (e.g., Ir, Pt) which typically exhibit highly shielded hydride signals (upfield,


 -10 to -20 ppm), 

metallocene hydrides like Cp2ZrHCl display deshielded (downfield) signals .[2]
Chemical Shift Data

The following table compares the 1H NMR signatures of Schwartz's reagent against its common contaminant (


) and reaction products.
SpeciesSolvent

(Zr-H ) Hydride

(Cp) Ring Protons
Notes
Cp2ZrHCl THF-

4.4 – 4.7 ppm (s, broad)~6.0 – 6.3 ppm (s)Signal broadens significantly due to aggregation; often invisible in

.[2]
Cp2ZrH2 THF-

7.5 ppm (s, broad)~5.9 ppm (s)Common over-reduction impurity (4–6%).[2]
Alkyl-Zr

N/A (Consumed)5.8 – 6.0 ppmProduct of hydrozirconation (e.g., Cp2Zr(Cl)R).[2]

Critical Insight: In non-polar solvents like Benzene-


, Cp2ZrHCl exists as an insoluble suspension.[2] You will not  observe a resolved hydride signal. You must use THF-

to break the polymeric network, or use the derivatization protocol described below.

Self-Validating Protocol: The Acetone Titration Assay

Because the direct hydride signal is broad and integration is unreliable, the Acetone Titration is the authoritative method for determining purity and concentration.

The Mechanism

Schwartz's reagent rapidly inserts into the carbonyl bond of acetone to form a stable zirconium isopropoxide.


[2]
Step-by-Step Protocol
  • Preparation: In a glovebox, weigh ~15 mg of Schwartz's reagent into a vial.

  • Solvent: Add 0.6 mL of Benzene-

    
      (The reagent will be a suspension).
    
  • Derivatization: Add 10

    
    L of dry acetone (excess). The suspension should clear rapidly as the soluble alkoxide forms.
    
  • Analysis: Transfer to an NMR tube and seal. Acquire a standard 1H NMR spectrum.[3]

Data Interpretation (Quantification)

Calculate purity by integrating the methyl doublets of the isopropoxide group.

SpeciesDiagnostic Signal (Methyls of -OiPr)MultiplicityChemical Shift
Cp2Zr(Cl)(OiPr)

Doublet (

Hz)

1.05 – 1.10 ppm
Cp2Zr(OiPr)2

Doublet (

Hz)

1.20 – 1.25 ppm
  • Cp2Zr(Cl)(OiPr) corresponds to active Cp2ZrHCl .

  • Cp2Zr(OiPr)2 corresponds to the Cp2ZrH2 impurity.

  • Calculation:

    
    [2]
    

Visualized Workflows

Decision Tree for NMR Analysis

This diagram guides you through selecting the correct analytical method based on your solvent system and data needs.

NMR_Decision_Tree Start Start: Analyze Cp2ZrHCl Sample Solvent_Check Select Solvent System Start->Solvent_Check Benzene Benzene-d6 / Toluene-d8 Solvent_Check->Benzene THF THF-d8 Solvent_Check->THF Suspension Insoluble Suspension (Hydride Invisible) Benzene->Suspension Direct_Obs Direct Observation THF->Direct_Obs Result_THF Broad Singlet ~4.5 ppm (Qualitative Only) Direct_Obs->Result_THF If soluble Acetone_Add Add Acetone (Derivatization) Suspension->Acetone_Add Required Step Result_Acetone Clear Solution Measure Isopropoxide Methyls (Quantitative Purity) Acetone_Add->Result_Acetone Result_THF->Acetone_Add For Purity Check

Caption: Decision tree for selecting the appropriate NMR workflow. Direct observation in THF is qualitative; Acetone titration is required for quantitative purity assessment.

Hydrozirconation Mechanism & Monitoring

Monitoring the disappearance of the hydride signal and the appearance of alkyl signals.

Hydrozirconation Reagent Cp2ZrHCl (Hydride: 4.4 ppm) Intermediate π-Complex (Transient) Reagent->Intermediate + Alkene Alkene Terminal Alkene (Vinylic: 5-6 ppm) Alkene->Intermediate Product Alkyl-Zr Species (Cp: ~5.9 ppm) (CH2-Zr: ~1-2 ppm) Intermediate->Product Syn-Insertion

Caption: NMR monitoring pathway. Disappearance of the downfield hydride signal (4.4 ppm) correlates with the formation of alkyl-zirconium species.

Troubleshooting & Stability

  • Pink/Red Coloration: Indicates slight oxidation or light sensitivity. The reagent should be white/off-white.

  • Insolubility in THF: If the sample does not dissolve in THF-

    
    , it may be extensively polymerized or decomposed to 
    
    
    
    (Oxide).
  • Broad Lines in THF: This is normal. Cooling the sample to -40°C can sometimes sharpen the hydride resonance by freezing out the conformational exchange between monomer and dimer.

References

  • Wailes, P. C., & Weigold, H. (1970).[2] Hydrido complexes of zirconium I. Preparation. Journal of Organometallic Chemistry. Link[2]

  • Buchwald, S. L., et al. (1993).[2] Schwartz's Reagent. Organic Syntheses, 71, 77. Link

  • Hart, D. W., & Schwartz, J. (1974).[2] Hydrozirconation.[1][4][5] Organic synthesis via organozirconium intermediates. Journal of the American Chemical Society.[4][5] Link[2]

  • Lipshutz, B. H., et al. (2006).[2] Hydrozirconation. Organic Reactions. Link[2]

Sources

Introduction: The Synthetic Utility and Structural Complexity of Vinylzirconium Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of Vinylzirconium Species by NMR Spectroscopy

Vinylzirconium species, often generated via the hydrozirconation of alkynes with the Schwartz reagent (Cp₂ZrHCl), are exceptionally versatile intermediates in modern organic synthesis.[1] Their utility stems from the predictable regioselectivity and stereospecificity of their formation and their subsequent reactivity in a vast array of transformations, including cross-coupling, carbonylation, and conjugate addition reactions.[1] However, the precise structure, stereochemistry, and solution-state dynamics of these organometallic complexes dictate their reactivity and the outcome of subsequent synthetic steps. Consequently, their unambiguous characterization is not merely a procedural step but a critical prerequisite for methodological development and reaction optimization.

While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the comprehensive, in-solution characterization of these transient and often sensitive species. This guide, written from the perspective of a senior application scientist, provides a detailed comparison of NMR techniques for the structural elucidation of vinylzirconium complexes, explains the causality behind experimental choices, and offers field-proven protocols for data acquisition and interpretation.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

The initial characterization of any newly synthesized vinylzirconium complex begins with one-dimensional ¹H and ¹³C NMR spectroscopy. These experiments provide a rapid and information-rich overview of the molecular structure.

¹H NMR: A Window into the Proton Environment

¹H NMR is the first experiment performed, offering crucial information on the electronic environment of the protons. For a typical vinylzirconocene complex, the spectrum can be divided into distinct regions:

  • Vinylic Protons (δ 5.0 - 7.5 ppm): The chemical shifts of the protons on the C=C double bond are highly diagnostic. The proton α to the zirconium atom typically resonates further downfield than the β proton due to the electron-withdrawing nature of the metal center.

  • Cyclopentadienyl (Cp) Ligand Protons (δ 5.5 - 6.5 ppm): The protons on the Cp rings (C₅H₅) usually appear as a sharp singlet if the rings are equivalent. In more complex or sterically hindered systems, these may resolve into multiple signals.[2]

  • Substituent Protons: Protons on alkyl or aryl groups attached to the vinyl moiety will appear in their characteristic regions.

Beyond chemical shifts, the scalar coupling (J-coupling) between vinylic protons is paramount for determining stereochemistry. The magnitude of the ³J(H,H) coupling constant across the double bond is a definitive indicator of geometry:

  • trans Geometry: Typically exhibits a larger coupling constant of 14-19 Hz .

  • cis Geometry: Shows a smaller coupling constant of 8-12 Hz .

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule.[3] Due to the low natural abundance of ¹³C, spectra are typically acquired with broadband proton decoupling, resulting in a simplified spectrum where each unique carbon appears as a singlet.[4] This avoids the complexity of C-H coupling and leverages the wide chemical shift range (0-220 ppm) to resolve nearly all carbon signals, a significant advantage over the often-crowded ¹H spectrum.[4]

Key regions in the ¹³C spectrum of a vinylzirconium complex include:

  • Vinylic Carbons (δ 120 - 190 ppm): The carbon directly bonded to zirconium (Cα) is significantly deshielded and appears far downfield, often in the δ 170-190 ppm range. The β-carbon (Cβ) resonates at a more typical vinylic position, around δ 120-150 ppm.

  • Cyclopentadienyl (Cp) Carbons (δ 100 - 115 ppm): These typically appear as a sharp, intense signal.

  • Quaternary Carbons: These carbons, which bear no protons, are often weak in intensity due to a lack of Nuclear Overhauser Effect (NOE) enhancement and long relaxation times.[5]

Table 1: Typical NMR Chemical Shift Ranges for Vinylzirconocene Complexes

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹H Vinylic (α-H)6.5 - 7.5Deshielded by the zirconium center.
Vinylic (β-H)5.0 - 6.5Less deshielded than the α-proton.
Cyclopentadienyl (Cp)5.5 - 6.5Often a sharp singlet.
Alkyl/Aryl0.7 - 8.0In standard regions for these groups.[6][7][8]
¹³C Vinylic (α-C)170 - 190Highly deshielded due to direct attachment to Zr.
Vinylic (β-C)120 - 150Resonates in the typical alkene region.
Cyclopentadienyl (Cp)100 - 115Characteristic signal for zirconocene complexes.

Part 2: Advanced Structural Elucidation with 2D NMR Spectroscopy

While 1D NMR provides a foundational sketch, 2D NMR techniques are indispensable for unambiguously assembling the complete molecular structure and defining its stereochemistry. These experiments reveal correlations between nuclei, either through chemical bonds or through space.

G cluster_1d 1D NMR cluster_2d 2D NMR node_1H ¹H NMR (Chemical Shift, J-Coupling) node_cosy COSY (H-H Connectivity) node_1H->node_cosy Identifies Coupled Protons node_hsqc HSQC (Direct C-H Attachment) node_1H->node_hsqc node_noesy NOESY / ROESY (Through-Space Proximity) node_1H->node_noesy node_13C ¹³C NMR (Carbon Skeleton) node_13C->node_hsqc Assigns Protons to Carbons node_hmbc HMBC (Long-Range C-H Connectivity) node_cosy->node_hmbc node_hsqc->node_hmbc node_structure Complete Structure & Stereochemistry node_hmbc->node_structure Builds Molecular Framework node_noesy->node_structure Defines Stereochemistry

Caption: Workflow for structural elucidation using a suite of NMR experiments.

Through-Bond Correlation Experiments
  • COSY (Correlation Spectroscopy): This is the workhorse experiment for establishing proton-proton connectivity.[9] A cross-peak in a COSY spectrum indicates that two protons are scalar-coupled (typically over 2-4 bonds). For a vinylzirconium species, COSY is used to:

    • Confirm the coupling between the α- and β-vinylic protons.

    • Trace the connectivity from the vinylic protons into adjacent alkyl chains.

    • Establish coupling networks within complex ligands.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the most sensitive and reliable method for determining direct, one-bond C-H correlations.[10] Each cross-peak correlates a proton with the carbon atom it is directly attached to. Its primary uses are:

    • Unambiguously assigning the ¹³C signals for all protonated carbons by correlating them to their known ¹H shifts.

    • Confirming the assignment of the α- and β-vinylic C-H pairs.

    • An "edited" HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing similar information to a DEPT experiment but with much higher sensitivity.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): While HSQC maps one-bond connections, HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[10][11] This is arguably the most powerful experiment for piecing together the complete molecular skeleton. Key applications include:

    • Connecting quaternary carbons (which are invisible in HSQC) to the rest of the molecule.

    • Establishing the connectivity between the Cp ligands and the zirconium center by observing correlations from Cp protons to the vinylic carbons.

    • Confirming the link between the vinyl group and its substituents.

Through-Space Correlation: NOESY and ROESY for Stereochemistry

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus can be transferred to a spatially proximate nucleus, irrespective of through-bond connectivity.[12] This effect is the basis for determining relative stereochemistry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment generates cross-peaks between protons that are close in space (typically < 5 Å). For vinylzirconium species, NOESY is critical for:

    • Determining E/Z Isomerism: For a trisubstituted olefin, a clear NOE correlation between a substituent on one vinylic carbon and the proton on the other vinylic carbon provides definitive proof of their cis relationship.

    • Mapping Ligand Conformation: NOEs between protons on the Cp rings and protons on the vinyl group or its substituents can reveal the preferred conformation of the molecule in solution.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ≈ 700-1200 Da), the transient NOE can be close to zero, causing NOESY signals to disappear.[12] In such cases, the ROESY experiment is the superior alternative, as the ROE is always positive regardless of molecular size.[12][13] It provides the same through-space information as NOESY and should be the default choice when the molecular weight of the complex falls into this intermediate range.

G cluster_bond Through-Bond Correlations cluster_space Through-Space Correlations COSY COSY (¹H ↔ ¹H) Connectivity Establishes Covalent Framework HSQC HSQC (¹H ↔ ¹³C, 1-bond) HMBC HMBC (¹H ↔ ¹³C, 2-3 bonds) NOESY NOESY / ROESY (¹H ↔ ¹H, <5 Å) Stereochem Defines 3D Arrangement

Caption: Comparison of through-bond and through-space 2D NMR techniques.

Part 3: A Practical Guide to Data Acquisition

The quality of NMR data is critically dependent on proper sample preparation and instrument setup. This is especially true for organometallic compounds like vinylzirconium species, which are often sensitive to air and moisture.

Experimental Protocol: Sample Preparation and NMR Acquisition
  • Sample Preparation (Under Inert Atmosphere):

    • Step 1: In a glovebox or using Schlenk techniques, accurately weigh 5-10 mg of the vinylzirconium complex directly into a clean, dry NMR tube.

    • Step 2: Add ~0.6 mL of a suitable deuterated solvent (e.g., Benzene-d₆, Toluene-d₈, THF-d₈) via syringe. Benzene-d₆ is often preferred as it is non-coordinating and provides excellent signal resolution.

    • Step 3: Add a small amount of an internal standard if quantification is needed. Ferrocene or hexamethylbenzene are common choices for organometallic samples.

    • Step 4: Cap the NMR tube securely. If using a J. Young valve tube, ensure the seal is tight. If using a standard plastic cap, seal it with Parafilm for transport to the spectrometer.

  • NMR Data Acquisition:

    • Step 1 (Setup): Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and allow the sample temperature to equilibrate.[14]

    • Step 2 (Tuning and Shimming): Perform an automatic or manual tune and match of the probe for both the ¹H and ¹³C channels to ensure maximum sensitivity.[15] Shim the magnetic field to achieve optimal resolution and lineshape, typically by running an automated shimming routine like topshim.[15]

    • Step 3 (¹H Spectrum): Acquire a standard 1D ¹H spectrum. Use a calibrated 90° pulse. A relaxation delay (d1) of 1-2 seconds is usually sufficient.

    • Step 4 (¹³C Spectrum): Acquire a proton-decoupled 1D ¹³C spectrum. A longer relaxation delay (e.g., 5 seconds) may be necessary to observe quaternary carbons.

    • Step 5 (2D Spectra): Using standard parameter sets, acquire the necessary 2D spectra (e.g., COSY, HSQC, HMBC, NOESY).[15] For HMBC, a long-range coupling constant of 8 Hz is a good starting point.[16] For NOESY, a mixing time of 0.5-1.0 seconds is typical for small molecules.[12]

    • Step 6 (Processing): Process the data using appropriate window functions (e.g., exponential multiplication for sensitivity enhancement) and perform phase and baseline corrections.[17]

Part 4: Comparison with Alternative Characterization Methods

While NMR is the cornerstone of solution-state analysis, other techniques provide complementary information.

Table 2: Comparison of Analytical Techniques for Vinylzirconium Characterization

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Complete solution-state structure, connectivity, stereochemistry, dynamics.Provides detailed 3D structural and conformational data in the relevant solution phase. Non-destructive.Lower sensitivity than MS. May not be suitable for paramagnetic species.
X-ray Crystallography Unambiguous solid-state structure and bond lengths/angles.The "gold standard" for absolute structure determination.Requires high-quality single crystals, which can be difficult to grow. The solid-state structure may not represent the species in solution.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=C, C-H).Fast, simple, and inexpensive. Good for reaction monitoring.Provides very limited information on the overall structure and no stereochemical data.
Mass Spectrometry (MS) Molecular weight and isotopic pattern. Fragmentation can give some structural clues.[18]Extremely high sensitivity and accuracy for molecular formula determination.Provides minimal information on connectivity and no information on stereochemistry. The species may not survive ionization.
Elemental Analysis Bulk elemental composition (%C, %H).Confirms the empirical formula of a pure, stable compound.Requires a pure, bulk sample. Provides no structural information.

Conclusion

The comprehensive characterization of vinylzirconium species is a multi-faceted challenge that relies on the synergistic application of various analytical techniques. NMR spectroscopy, with its powerful suite of 1D and 2D experiments, provides an unparalleled depth of information regarding the connectivity, configuration, and conformation of these molecules directly in the solution phase where reactions occur. While techniques like X-ray crystallography offer definitive solid-state structures, it is the detailed map provided by NMR—from the initial ¹H and ¹³C spectra to the intricate networks revealed by COSY, HSQC, HMBC, and NOESY—that empowers chemists to fully understand and exploit the rich reactivity of these valuable synthetic intermediates.

References

  • S. Sharma, et al. (2022). Structural chemistry of modified zirconium (IV) complexes: Preparation, spectroscopic characterization and DFT assisted optimize. Inorganic and Nano-Metal Chemistry.
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  • D. W. Hart, T. F. Blackburn, & J. Schwartz. (1975). Hydrozirconation. A new transition metal reagent for organic synthesis. Journal of the American Chemical Society, 97(3), 679-680.
  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. Retrieved from University of California, San Diego.
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  • A. S. Vinogradov, et al. (2022). Vinyl-Acetamidination of In Situ-Generated Acetylenic Complexes of Zirconocenes: Thermal Isomerization of Obtained Zirconabicycles. Organometallics, 41(13), 1642-1650.
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  • M. V. R. Reddy, et al. (2019). The Dinuclear Zirconocene Complex [(Cp2Zr)2(μ‐Me)(μ‐C2Ph)] as a Platform for Small Molecule Activation. Chemistry – A European Journal, 25(51), 11953-11962.
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  • S. A. Richards & J. C. Hollerton. (2022). Essential Practical NMR for Organic Chemistry. John Wiley & Sons.
  • ResearchGate. (n.d.). ¹H NMR spectra (recorded at 300 K, 600 MHz in C6D6) of the reaction....
  • S. K. Sharma, et al. (2018). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical Sciences, 107(11), 2737-2749.
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A Comparative Guide to the Regioselectivity of Hydrozirconation and Hydroboration

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of alkenes is a cornerstone of molecular construction. Among the array of available methodologies, hydroboration and hydrozirconation stand out for their exceptional ability to install functionality at the less substituted carbon of a double bond, a process often referred to as anti-Markovnikov addition. While both transformations achieve a similar outcome, the underlying mechanisms, governing principles of selectivity, and practical considerations differ significantly. This guide provides an in-depth comparison of the regioselectivity of these two powerful reactions, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal method for a given synthetic challenge.

The Mechanistic Underpinnings of Regioselectivity

The preference for the addition of the metal (boron or zirconium) to the less substituted carbon of an alkene is a key feature of both hydroboration and hydrozirconation. However, the origins of this selectivity are nuanced and distinct for each reaction.

Hydroboration: A Concerted Dance of Sterics and Electronics

The hydroboration of an alkene is a concerted, single-step process where the boron and hydrogen atoms add across the double bond from the same face (syn-addition).[1] The regioselectivity of this addition is governed by a combination of steric and electronic factors.[2]

  • Steric Effects: The boron atom, being larger than the hydrogen atom, preferentially approaches the less sterically hindered carbon of the alkene. This minimizes non-bonded interactions between the substituents on the alkene and the boron reagent.[2]

  • Electronic Effects: In the transition state, there is a partial positive charge buildup on the more substituted carbon of the alkene, which is better able to stabilize this charge through hyperconjugation. This electronic preference reinforces the addition of the electropositive boron atom to the less substituted carbon.

The choice of borane reagent can dramatically influence the regioselectivity. Borane itself (BH3), often used as a complex with THF or dimethyl sulfide, provides good selectivity. However, bulkier boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) exhibit exceptional regioselectivity due to their increased steric demands.[3]

Hydrozirconation: The Dominance of Steric Hindrance and Isomerization

Hydrozirconation, most commonly employing zirconocene chloride hydride (Schwartz's reagent), also proceeds via a syn-addition of the zirconium and hydrogen atoms across the alkene.[4] The initial addition places the bulky zirconium moiety at the less sterically hindered carbon.[5]

A key distinguishing feature of hydrozirconation is the rapid isomerization of the resulting alkylzirconium intermediate.[6] Through a series of β-hydride eliminations and re-additions, the zirconium atom migrates along the alkyl chain until it resides at the sterically least encumbered terminal position.[4] This thermodynamic equilibration ensures that, regardless of the initial position of the double bond in a linear alkene, the final product is predominantly the terminal alkylzirconium species.[6]

At a Glance: Hydrozirconation vs. Hydroboration Regioselectivity

The following diagram illustrates the mechanistic pathways of hydroboration and hydrozirconation, highlighting the key factors that dictate their regioselectivity.

G Mechanistic Comparison of Regioselectivity cluster_0 Hydroboration cluster_1 Hydrozirconation Alkene_B Alkene TS_B Four-membered transition state Alkene_B->TS_B BH3 or R2BH Alkylborane Alkylborane (B at less substituted C) TS_B->Alkylborane Concerted syn-addition Factors_B Governing Factors: - Steric Hindrance - Electronic Effects TS_B->Factors_B Alcohol Anti-Markovnikov Alcohol Alkylborane->Alcohol Oxidation (H2O2, NaOH) Alkene_Z Alkene Initial_Adduct Initial Alkylzirconium Alkene_Z->Initial_Adduct Cp2ZrHCl Isomerization β-Hydride Elimination & Re-addition Initial_Adduct->Isomerization Isomerization Factors_Z Governing Factors: - Steric Hindrance - Isomerization to  Thermodynamic Product Initial_Adduct->Factors_Z Terminal_Zr Terminal Alkylzirconium (Thermodynamic Product) Isomerization->Terminal_Zr Alkane Alkane Terminal_Zr->Alkane Protonolysis (H+)

Caption: Mechanisms of hydroboration and hydrozirconation.

Quantitative Comparison of Regioselectivity

The following table summarizes the experimentally observed regioselectivity for the hydroboration and hydrozirconation of a terminal alkene, 1-hexene.

ReactionReagentSubstrateTerminal Product (%)Internal Product (%)Reference
Hydroboration-OxidationBH₃·THF1-Hexene946[3]
Hydroboration-Oxidation9-BBN1-Hexene>99.9<0.1[7]
Hydrozirconation-ProtonolysisCp₂ZrHClAlkenes>98<2[8]

Experimental Protocols

To provide a practical context for the application of these reactions, detailed step-by-step methodologies for the functionalization of a model terminal alkene are presented below.

Hydroboration-Oxidation of 1-Hexene with 9-BBN

This protocol is adapted from established procedures for the hydroboration of terminal alkenes.

Workflow Diagram:

G Hydroboration-Oxidation Workflow Start Start Setup Set up oven-dried glassware under inert atmosphere (N2 or Ar) Start->Setup Add_Alkene Add 1-hexene to dry THF Setup->Add_Alkene Cool Cool the solution to 0 °C Add_Alkene->Cool Add_9BBN Slowly add 9-BBN solution Cool->Add_9BBN Warm Allow to warm to room temperature and stir for 2-4 hours Add_9BBN->Warm Oxidation Cool to 0 °C and slowly add NaOH(aq) followed by H2O2(aq) Warm->Oxidation Stir_Heat Stir at room temperature or gentle heat (e.g., 50 °C) for 1 hour Oxidation->Stir_Heat Workup Aqueous workup and extraction with an organic solvent Stir_Heat->Workup Purify Dry organic layer and purify by distillation or chromatography Workup->Purify End Obtain 1-hexanol Purify->End

Caption: Step-by-step hydroboration-oxidation workflow.

Methodology:

  • Reaction Setup: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is assembled.

  • Reagent Addition: The flask is charged with a solution of 1-hexene in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.

  • Hydroboration: A solution of 9-BBN (0.5 M in THF) is added dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Oxidation: The reaction mixture is cooled back to 0 °C. Slowly and carefully, aqueous sodium hydroxide (e.g., 3 M) is added, followed by the dropwise addition of 30% hydrogen peroxide. The addition of hydrogen peroxide can be exothermic and should be controlled to maintain the reaction temperature below 30 °C.

  • Reaction Completion and Workup: After the addition of the oxidizing agents, the mixture is stirred vigorously at room temperature or gently heated (e.g., to 50 °C) for 1 hour to ensure complete oxidation. The reaction mixture is then cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to yield pure 1-hexanol.

Hydrozirconation-Protonolysis of 1-Hexene

The following is a generalized protocol based on established procedures for hydrozirconation of alkenes.[6][9] Note: Schwartz's reagent is sensitive to air and moisture, and all manipulations should be carried out under an inert atmosphere using Schlenk techniques or in a glovebox.

Workflow Diagram:

G Hydrozirconation-Protonolysis Workflow Start Start Setup Set up oven-dried glassware under inert atmosphere (N2 or Ar) Start->Setup Add_Zr Suspend Schwartz's reagent in dry benzene or THF Setup->Add_Zr Add_Alkene_Zr Add 1-hexene to the suspension Add_Zr->Add_Alkene_Zr Stir_Zr Stir at room temperature for 1-2 hours Add_Alkene_Zr->Stir_Zr Quench Cool to 0 °C and slowly add dilute acid (e.g., 3M HCl) Stir_Zr->Quench Workup_Zr Aqueous workup and extraction with an organic solvent Quench->Workup_Zr Purify_Zr Dry organic layer and purify by distillation Workup_Zr->Purify_Zr End Obtain n-hexane Purify_Zr->End

Caption: Step-by-step hydrozirconation-protonolysis workflow.

Methodology:

  • Reaction Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with Schwartz's reagent under an inert atmosphere.

  • Reagent Addition: Anhydrous solvent (e.g., benzene or THF) is added to the flask to form a suspension of the reagent. 1-Hexene is then added to the stirred suspension via syringe.

  • Hydrozirconation: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the dissolution of the Schwartz's reagent to form a clear, homogeneous solution, which typically occurs within 1-2 hours.

  • Protonolysis (Quenching): The reaction mixture is cooled to 0 °C in an ice bath. Dilute aqueous acid (e.g., 3 M HCl) is slowly added to the stirred solution to quench the reaction and protonate the alkylzirconium species. Gas evolution (hydrogen) may be observed.

  • Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or pentane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The resulting n-hexane can be purified by simple distillation.

Concluding Remarks

Both hydroboration and hydrozirconation are premier methods for the anti-Markovnikov functionalization of alkenes, exhibiting exceptional regioselectivity. The choice between the two often hinges on the desired final product and the steric and electronic nature of the substrate.

  • Hydroboration , particularly with sterically demanding reagents like 9-BBN, offers arguably the highest level of regioselectivity for the formation of terminal alcohols from terminal alkenes. The reaction is robust and the organoborane intermediates can be converted into a wide variety of functional groups.

  • Hydrozirconation is distinguished by its ability to isomerize internal alkenes to terminal organozirconium species, providing a powerful tool for the remote functionalization of hydrocarbon chains. The resulting organozirconocenes are versatile intermediates that can participate in a range of carbon-carbon bond-forming reactions.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each reaction, as outlined in this guide, will empower the synthetic chemist to make an informed decision and strategically employ these powerful transformations in the synthesis of complex molecules.

References

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A Comparative Guide to Amide Reduction: Schwartz's Reagent vs. DIBAL-H

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and selective reduction of amides is a cornerstone of complex molecule synthesis. The choice of reducing agent is critical, dictating not only the success of the transformation but also the preservation of other sensitive functional groups. This guide provides an in-depth technical comparison of two prominent reagents for amide reduction: Schwartz's reagent (Zirconocene hydrochloride, Cp₂ZrHCl) and Diisobutylaluminium hydride (DIBAL-H).

This document moves beyond a simple recitation of protocols to offer a nuanced analysis of each reagent's performance, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system for achieving desired synthetic outcomes.

At a Glance: Key Performance Characteristics

FeatureSchwartz's Reagent (Cp₂ZrHCl)DIBAL-H ((i-Bu)₂AlH)
Primary Outcome Aldehydes (from tertiary amides), Imines (from secondary amides)Aldehydes or Amines (from tertiary amides, condition dependent)
Chemoselectivity Excellent; tolerates esters, nitriles, alkenes, and nitro groups.[1][2][3][4]Good, but can be less selective; esters are also readily reduced.[5][6][7]
Reaction Conditions Mild, often at room temperature.[4]Requires low temperatures (typically -78 °C) for selective aldehyde formation.[5][7][8]
Substrate Scope Broad for tertiary and secondary amides.[4][9]Effective for tertiary amides, but can lead to over-reduction.[5][10]
Handling & Stability Air and moisture sensitive solid; can be prepared in situ.[1][11][12][13][14]Pyrophoric liquid; reacts violently with air and water, requiring stringent safety protocols.[15][16][17]
Cost & Availability Commercially available but can be expensive; in situ preparation is a cost-effective alternative.[10][12]Commercially available and widely used.

Mechanistic Insights: Understanding the "Why"

The divergent outcomes and selectivities of Schwartz's reagent and DIBAL-H stem from their fundamentally different mechanisms of action.

Schwartz's Reagent: A Tale of Hydrozirconation

Schwartz's reagent, a d⁰ organozirconium complex, operates through a hydrozirconation mechanism.[9] The zirconium center acts as a Lewis acid, coordinating to the amide oxygen. This is followed by the insertion of the carbonyl group into the Zr-H bond. The reaction proceeds through a stable, 18-electron zirconacycle intermediate.[4][18] This intermediate is key to the reagent's selectivity; it is stable enough to prevent over-reduction and subsequently hydrolyzes during workup to yield the aldehyde.[4]

For secondary amides, a similar initial hydrozirconation occurs, but the resulting intermediate can be isolated as an imine after a non-aqueous workup.[2][3][9]

Schwartz_Mechanism cluster_0 Schwartz's Reagent Amide Reduction Amide Tertiary Amide (R-CO-NR'₂) Intermediate Stable Zirconacycle Intermediate Amide->Intermediate Hydrozirconation SR Cp₂Zr(H)Cl SR->Intermediate Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde Hydrolysis Workup Aqueous Workup (H₂O) Workup->Aldehyde DIBALH_Mechanism cluster_1 DIBAL-H Amide Reduction Amide Tertiary Amide (R-CO-NR'₂) Intermediate Tetrahedral Intermediate Amide->Intermediate Coordination & Hydride Transfer DIBALH DIBAL-H (-78 °C) DIBALH->Intermediate Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde Hydrolysis Iminium Iminium Ion Intermediate->Iminium Elimination Workup Aqueous Workup Workup->Aldehyde HigherTemp > -78 °C Amine Amine (R-CH₂-NR'₂) Iminium->Amine Further Reduction

Caption: Mechanism of Tertiary Amide Reduction by DIBAL-H.

Experimental Data: A Head-to-Head Comparison

The following table summarizes representative data from the literature, showcasing the performance of each reagent in specific amide reductions.

SubstrateReagentConditionsProductYield (%)Reference
N,N-DiethylbenzamideSchwartz's ReagentTHF, rtBenzaldehyde95[4]
N,N-Dimethyl-4-nitrobenzamideSchwartz's ReagentTHF, rt4-Nitrobenzaldehyde92[4]
N-BenzoylmorpholineDIBAL-HTHF, -78 °C, 30 minBenzaldehyde99[5]
N,N-Dimethyl-dodecanamideDIBAL-HTHF, -78 °C, 30 minDodecanal98[5]
N-Phenyl-2-naphthamide (Secondary Amide)Schwartz's ReagentTHF, 80 °CN-(naphthalen-2-ylmethylene)aniline (Imine)94[19]

Field-Proven Protocols

The following are detailed, step-by-step methodologies for the reduction of a tertiary amide to an aldehyde using both Schwartz's reagent and DIBAL-H.

Protocol 1: Aldehyde Synthesis via Schwartz's Reagent

This protocol is adapted from Spletstoser et al. [4] Materials:

  • Tertiary amide

  • Schwartz's reagent (Cp₂ZrHCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Diatomaceous earth

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the tertiary amide (1.0 equiv) in anhydrous THF.

  • To this solution, add Schwartz's reagent (1.5-2.5 equiv) in one portion.

  • Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes. [20]4. Upon completion, quench the reaction by the slow addition of deionized water.

  • Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by flash column chromatography if necessary.

Protocol_SR cluster_protocol1 Workflow: Schwartz's Reagent Reduction start Dissolve Amide in Anhydrous THF add_sr Add Schwartz's Reagent start->add_sr react Stir at Room Temperature (Monitor by TLC/LC-MS) add_sr->react quench Quench with Water react->quench filter Filter through Diatomaceous Earth quench->filter extract Extract with Ethyl Acetate filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify

Caption: Experimental Workflow for Amide Reduction using Schwartz's Reagent.

Protocol 2: Aldehyde Synthesis via DIBAL-H

This protocol is a general procedure based on multiple literature sources. [8][21] Materials:

  • Tertiary amide

  • DIBAL-H (solution in an appropriate solvent, e.g., toluene or THF)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), THF, or toluene)

  • Methanol

  • Aqueous Rochelle's salt (potassium sodium tartrate) or 1 M HCl

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions and low-temperature control

Safety Precaution: DIBAL-H is pyrophoric and reacts violently with water and air. [15][16][17]All handling must be performed under an inert atmosphere using proper personal protective equipment (flame-resistant lab coat, safety goggles, face shield, and chemical-resistant gloves). [15] Procedure:

  • Assemble dry glassware and purge with an inert gas (argon or nitrogen).

  • In a round-bottom flask, dissolve the tertiary amide (1.0 equiv) in the chosen anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (1.1-1.5 equiv) dropwise via syringe, ensuring the internal temperature remains at or below -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow, dropwise addition of methanol at -78 °C to consume any excess DIBAL-H.

  • Allow the mixture to warm to room temperature.

  • Add aqueous Rochelle's salt solution and stir vigorously until two clear layers form, or add 1 M HCl for hydrolysis of the intermediate.

  • Filter the resulting suspension through celite, washing with an organic solvent like ethyl acetate or DCM.

  • Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by flash column chromatography if necessary.

Protocol_DIBALH cluster_protocol2 Workflow: DIBAL-H Reduction start Dissolve Amide in Anhydrous Solvent cool Cool to -78 °C start->cool add_dibal Add DIBAL-H Dropwise cool->add_dibal react Stir at -78 °C (Monitor by TLC) add_dibal->react quench Quench with Methanol at -78 °C react->quench workup Warm to RT, Add Rochelle's Salt/HCl quench->workup filter_extract Filter and Extract workup->filter_extract dry_concentrate Dry and Concentrate filter_extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify

Caption: Experimental Workflow for Amide Reduction using DIBAL-H.

Concluding Remarks for the Practicing Scientist

Both Schwartz's reagent and DIBAL-H are powerful tools for the reduction of amides. The choice between them is dictated by the specific synthetic challenge.

Choose Schwartz's reagent when:

  • High chemoselectivity is paramount: especially in the presence of esters or other reducible functional groups. [1][14]* Mild reaction conditions are required: avoiding the need for cryogenic setups.

  • The substrate is a secondary amide and the desired product is an imine. [3][22] Choose DIBAL-H when:

  • A widely available and cost-effective reagent is preferred.

  • Low-temperature reactions are readily accessible and manageable.

  • The substrate is a tertiary amide and careful temperature control can be exercised to prevent over-reduction. [5][10] Ultimately, a deep understanding of the underlying mechanisms and careful attention to experimental parameters will enable the modern chemist to harness the full potential of these versatile reagents, paving the way for the efficient and elegant synthesis of complex molecules.

References

  • Schwartz's reagent - Reagent of the month August. SigutLabs. Available at: [Link]

  • Reduction of Secondary Amides to Imines Catalysed by Schwartz's Reagent. ChemRxiv. Available at: [Link]

  • Heo, Y. J., Kim, H. T., Jaladi, A. K., & An, D. K. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 11(54), 34269-34274. Available at: [Link]

  • DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Publishing. Available at: [Link]

  • Donnelly, L. J., Berthet, J. C., & Cantat, T. (2022). Selective Reduction of Secondary Amides to Imines Catalysed by Schwartz's Reagent. Angewandte Chemie International Edition, 61(33), e202206170. Available at: [Link]

  • Spletstoser, J. T., White, J. M., Tunoori, A. R., & Georg, G. I. (2007). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Journal of the American Chemical Society, 129(11), 3408-3419. Available at: [Link]

  • Material Safety Data Sheet - Diisobutylaluminium hydride. Cole-Parmer. Available at: [Link]

  • Schwartz's reagent. Wikipedia. Available at: [Link]

  • DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. ResearchGate. Available at: [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available at: [Link]

  • Selective Reduction of Secondary Amides to Imines Catalysed by Schwartz's Reagent. Dimensions. Available at: [Link]

  • Buchwald, S. L., & Nielsen, R. B. (1988). Schwartz's reagent. Organic Syntheses, 66, 142. Available at: [Link]

  • DIISOBUTYLALUMINUM HYDRIDE, 0.85M in tetrahydrofuran. Gelest, Inc. Available at: [Link]

  • DIBAL-H Reduction. Organic Synthesis. Available at: [Link]

  • Zhao, Y., & Snieckus, V. (2014). A practical in situ generation of the Schwartz reagent. Reduction of tertiary amides to aldehydes and hydrozirconation. Organic letters, 16(2), 390-393. Available at: [Link]

  • Zhao, Y., & Snieckus, V. (2014). A practical in situ generation of the Schwartz reagent. Reduction of tertiary amides to aldehydes and hydrozirconation. Organic letters, 16(2), 390-393. Available at: [Link]

  • DIBAL Reducing Agent. Chemistry Steps. Available at: [Link]

  • White, J. M., & Tunoori, A. R. (2000). Selective reduction with Cp 2 ZrHCl. Journal of the American Chemical Society, 122(48), 11995-11996. Available at: [Link]

  • Reduction of Amides to Amines and Aldehydes. Chemistry Steps. Available at: [Link]

  • Georg, G. I., & Spletstoser, J. T. (2024). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Organic Syntheses, 101, 81-103. Available at: [Link]

  • Schwartz's reagent. Grokipedia. Available at: [Link]

  • Reduction of amides to aldehydes. ResearchGate. Available at: [Link]

  • Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Organic Chemistry Portal. Available at: [Link]

  • Schwartz's Reagent, Zirconocene Chloride Hydride. Organic Chemistry Portal. Available at: [Link]

  • CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION. MavMatrix - UTA. Available at: [Link]

  • Spletstoser, J. T., White, J. M., Tunoori, A. R., & Georg, G. I. (2007). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Journal of the American Chemical Society, 129(11), 3408-3419. Available at: [Link]

  • Heo, Y. J., Kim, H. T., Jaladi, A. K., & An, D. K. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 11(54), 34269-34274. Available at: [Link]

  • Reduction of Primary and Secondary Amides. ResearchGate. Available at: [Link]

  • Georg, G. I., & Spletstoser, J. T. (2024). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Organic Syntheses, 101, 81-103. Available at: [Link]

  • A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation. ResearchGate. Available at: [Link]

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A Comparative Guide to the Polymeric Structure of Schwartz's Reagent and its Alternatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For decades, Schwartz's reagent, or zirconocene hydrochloride ((C₅H₅)₂ZrHCl), has been a cornerstone in synthetic organic chemistry, renowned for its utility in hydrozirconation and a variety of other transformations.[1][2][3][4] However, its true structural nature in the solid state—a polymeric or, more accurately, a dimeric form—is often overlooked in introductory texts, which typically depict it as a simple monomer.[5] This guide provides an in-depth analysis of the X-ray crystallographic data of the dimeric structure of Schwartz's reagent, compares its performance with viable alternatives, and offers detailed experimental protocols for its effective use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile reagent and its contemporary replacements.

The Dimeric Nature of Schwartz's Reagent: A Crystallographic Perspective

While commonly represented as a monomer for simplicity in reaction mechanisms, X-ray crystallography and other analytical techniques have revealed that Schwartz's reagent exists as a dimer in the solid state.[4][5] This dimeric structure, [(C₅H₅)₂ZrHCl]₂, features bridging hydride and chloride ligands, a crucial detail for understanding its reactivity and solubility.

The dissociation of this dimer is a critical step for the reagent to participate in chemical reactions. Coordinating solvents like tetrahydrofuran (THF) play a vital role in breaking down the dimeric structure, thereby enhancing the reagent's reactivity in hydrozirconation reactions.[5]

Table 1: Key Structural Features of Dimeric Schwartz's Reagent

FeatureDescriptionImplication for Reactivity
Overall Structure Dimeric, [(C₅H₅)₂ZrHCl]₂The active monomeric species must be generated in solution.
Bridging Ligands Hydride and ChlorideContributes to the stability of the solid-state form but limits solubility.
Zirconium Coordination Each zirconium atom is coordinated to two cyclopentadienyl rings and the bridging ligands.The coordinatively unsaturated monomer is the reactive species.
Role of Solvent Coordinating solvents (e.g., THF) facilitate the dissociation of the dimer into the active monomer.Reaction rates are often dependent on the choice of solvent.

Performance Comparison: Schwartz's Reagent vs. Modern Alternatives

The practical application of Schwartz's reagent can be hampered by its cost, sensitivity to air, light, and moisture, and poor solubility in common inert solvents.[3][6] These limitations have spurred the development of several effective alternatives.

In Situ Generation of Schwartz's Reagent

A highly practical alternative to using the pre-formed, solid reagent is its in situ generation. This approach circumvents issues of cost, storage instability, and solubility.[6][7] A common and efficient method involves the reaction of zirconocene dichloride (Cp₂ZrCl₂) with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃).[6][7]

Advantages of in situ generation:

  • Cost-effective: Utilizes cheaper and more stable starting materials.[7]

  • Convenience: Avoids handling the sensitive solid reagent.[7]

  • Improved Reactivity: The freshly generated reagent is often more reactive and soluble.

  • Chemoselectivity: Can lead to cleaner reactions by avoiding contamination with unreacted or over-reduced species.[6][7]

Zirconocene Hydrido Alkoxide Complexes

Another class of alternatives is zirconocene hydrido alkoxide complexes (Cp₂Zr(H)OR).[8][9] While the direct synthesis of these complexes can be challenging due to their tendency to disproportionate, they can be generated as transient species and have shown high regioselectivity in reactions like the hydrozirconation of styrene.[8][9] The alkoxide ligand can also confer increased thermal stability to related alkyl complexes.[8]

Table 2: Comparison of Schwartz's Reagent and its Alternatives

ReagentPreparationAdvantagesDisadvantages
Schwartz's Reagent (Solid) Reduction of Cp₂ZrCl₂ with LiAlH₄[1][4]Commercially available, well-established reactivity.Expensive, air and moisture sensitive, poor solubility.[6]
In situ Schwartz's Reagent Cp₂ZrCl₂ + reducing agent (e.g., LiAlH(OtBu)₃)[6][7]Cost-effective, convenient, higher reactivity, avoids storage issues.[7]Requires careful control of stoichiometry to avoid side reactions.
Zirconocene Hydrido Alkoxides Generated in situ as transient species.[8][9]High regioselectivity in certain reactions, potential for increased thermal stability of derivatives.[8]Often unstable and difficult to isolate, limited scope of application.[9]

Experimental Protocol: Hydrozirconation of an Alkyne with In Situ Generated Schwartz's Reagent

This protocol details a representative hydrozirconation-iodination of an alkyne using in situ generated Schwartz's reagent. This single-step, three-component process offers excellent functional group compatibility and proceeds in a short reaction time.[7]

Materials:

  • Zirconocene dichloride (Cp₂ZrCl₂)

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyne substrate

  • Iodine (I₂)

  • Schlenk flask and standard Schlenk line equipment

  • Argon or Nitrogen gas supply

Procedure:

  • Flask Preparation: Under an inert atmosphere of argon or nitrogen, add zirconocene dichloride (1.2 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the zirconocene dichloride.

  • Reductant Addition: In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in anhydrous THF.

  • In Situ Reagent Formation: Slowly add the LiAlH(OtBu)₃ solution to the stirred solution of Cp₂ZrCl₂ at room temperature. The formation of the active Schwartz's reagent occurs rapidly.

  • Substrate Addition: Add the alkyne (1.0 equivalent) to the freshly prepared solution of Schwartz's reagent.

  • Hydrozirconation: Allow the reaction to stir at room temperature for 1-2 hours to ensure complete hydrozirconation.

  • Electrophilic Quench: Dissolve iodine (1.2 equivalents) in anhydrous THF and add this solution dropwise to the reaction mixture at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired vinyl iodide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Schwartz's reagent and its precursors are highly sensitive to air and moisture, necessitating the use of Schlenk techniques to prevent decomposition.[1][3][10]

  • Anhydrous Solvents: The presence of water will rapidly quench the hydride reagent.

  • Stoichiometry: A slight excess of the zirconium and hydride reagents is used to ensure complete consumption of the starting alkyne.

  • Iodine Quench: The resulting vinylzirconium intermediate is a powerful nucleophile that readily reacts with electrophiles like iodine to form the corresponding vinyl iodide with retention of stereochemistry.[11]

Experimental Workflow Diagram

Hydrozirconation_Workflow cluster_prep Reagent Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Work-up and Purification Cp2ZrCl2 Cp2ZrCl2 in THF Mix Mix and Stir Cp2ZrCl2->Mix LiAlH_OtBu3 LiAlH(OtBu)3 in THF LiAlH_OtBu3->Mix Schwartz In situ Schwartz's Reagent Mix->Schwartz Alkyne Add Alkyne Substrate Schwartz->Alkyne Hydrozirconation Hydrozirconation (1-2h at RT) Alkyne->Hydrozirconation Vinylzirconium Vinylzirconium Intermediate Hydrozirconation->Vinylzirconium Iodine Add Iodine Solution Vinylzirconium->Iodine Quench Electrophilic Quench Iodine->Quench Product Vinyl Iodide Product Quench->Product Workup Aqueous Work-up Product->Workup Extraction Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Vinyl Iodide Purification->Final_Product

Caption: Workflow for the hydrozirconation-iodination of an alkyne.

Conclusion

While the classic depiction of Schwartz's reagent as a monomer is convenient, a deeper understanding of its dimeric solid-state structure is essential for appreciating its physical properties and reactivity. The challenges associated with the handling and cost of the solid reagent have been effectively addressed by the development of robust in situ generation protocols, which offer a more practical and economical approach for many synthetic applications. By understanding the structural nuances and the available alternatives, researchers can more effectively harness the power of zirconocene-mediated transformations in their synthetic endeavors.

References

  • Organic Syntheses Procedure: Schwartz's reagent.
  • Zirconocene Hydrido Alkoxide Complexes as Alternatives to Schwartz' Reagent | Request PDF - ResearchG
  • A Practical in situ Generation of the Schwartz Reagent.
  • US8168833B2 - Schwartz reagents: methods of in situ generation and use - Google P
  • Schwartz's reagent - Reagent of the month August - SigutLabs.
  • Material Safety Data Sheet - Bis(cyclopentadienyl)zirconium chloride hydride - Cole-Parmer.
  • Replacing Chloride by Alkoxide: Cp 2 Zr(H)
  • A Practical in situ Generation of the Schwartz Reagent.
  • Schwartz Hydrozircon
  • Schwartz's reagent - Grokipedia.
  • Schwartz's reagent - Wikipedia.
  • Directed Hydrozirconation of Homopropargylic Alcohols - PMC - PubMed Central - NIH.

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Benchmarking Schwartz's Reagent vs. Stryker's Reagent: A Comparative Guide for Synthetic Chemists

[1]

Executive Summary: The Architect vs. The Surgeon[2]

In the arsenal of hydrometallation reagents, Schwartz’s Reagent (

Stryker’s Reagent

12

12
  • Schwartz’s Reagent acts as a molecular architect .[1][2] It is primarily used for hydrozirconation, converting unactivated alkynes and alkenes into reactive organozirconium intermediates.[1][2] These intermediates are not end-products but "handles" for further C-C, C-X, or C-O bond formation.[1][2]

  • Stryker’s Reagent acts as a chemoselective surgeon .[1][2] It is the gold standard for conjugate reduction (1,4-reduction).[1][2] It selectively reduces the C=C bond of

    
    -unsaturated carbonyls while leaving ketones, esters, and halides untouched.[2]
    

This guide benchmarks these two reagents based on mechanistic distinctness, functional group tolerance, and practical application.

Part 1: Mechanistic Divergence[1][2]

To choose the correct reagent, one must understand the transition states that dictate their selectivity.[2]

Schwartz’s Reagent: Steric-Driven Syn-Addition

The zirconium center in


12

syn-insertion12
  • Key Feature: Rapid isomerization via

    
    -hydride elimination moves the zirconium to the least sterically hindered position (terminal).[1][2]
    
  • Outcome: Formation of a stable alkyl- or alkenyl-zirconium species.[1][2][3]

Stryker’s Reagent: Conjugate Addition via Copper Enolates

The copper hydride cluster (or its monomeric active species) acts as a soft nucleophile.[1][2] It attacks the

12
  • Key Feature: Formation of a Copper(I)-Enolate intermediate.[1][2][4][5]

  • Outcome: Upon protonation (or silylation), the C=C bond is reduced, but the carbonyl remains intact.[2]

MechanismComparisoncluster_SchwartzSchwartz's Reagent (Hydrozirconation)cluster_StrykerStryker's Reagent (Conjugate Reduction)S_StartCp2ZrHCl + Terminal AlkyneS_TS4-Center Transition State(Syn-Addition)S_Start->S_TSCoordinationS_ProdAlkenyl Zirconium(Synthetic Handle)S_TS->S_ProdInsertionSt_Start[(PPh3)CuH]6 + EnoneSt_InterCu-H 1,4-AdditionSt_Start->St_InterSt_EnolateCopper EnolateIntermediateSt_Inter->St_EnolateHydride TransferSt_ProdSaturated Ketone(Reduced C=C)St_Enolate->St_ProdHydrolysis/Quench

Figure 1: Mechanistic comparison showing the syn-addition of Zr (Left) vs. the 1,4-conjugate addition of Cu (Right).

Part 2: Performance Benchmarking

Functional Group Selectivity Matrix

The following table contrasts the reactivity of both reagents against common substrates.

Substrate / FunctionalitySchwartz's Reagent (

)
Stryker's Reagent (

)
Terminal Alkyne Excellent. Forms Vinyl-Zr (Hydrozirconation).[1][2]Good. Reduces to cis-alkene (slow without additives).[1][2]
Internal Alkyne Good. Isomerizes to terminal Vinyl-Zr.[1][2]Poor/Slow. Requires elevated temps or specific ligands.[1][2]

-Unsaturated Ketone
Mixed. 1,2-reduction (Allylic alcohol) or 1,4-reduction depending on conditions.[1][2]Excellent. Exclusive 1,4-reduction (Saturated ketone).[1][2]
Tertiary Amide Excellent. Reduces selectively to Aldehyde .[1][2][6]No Reaction. Inert.
Ketone / Aldehyde Reactive. Reduces to alcohol (slow compared to amides).[1][2]Inert. (Unless activated by specific silanes/ligands).[1][2]
Alkyl Halide Tolerated (generally).[1][2]Tolerated.
Epoxide Reactive. Ring opening (often non-selective).[1][2]Tolerated.
The "Killer App" for Each
  • Use Schwartz When: You need to turn a terminal alkyne into a vinyl halide, vinyl metal (for Suzuki/Negishi), or an aldehyde.[1][2] It is also the reagent of choice for converting tertiary amides to aldehydes under mild conditions (the Buchwald Protocol ).[1][2]

  • Use Stryker When: You need to delete a double bond in a complex molecule containing ketones, halides, or esters.[1][2] Its ability to tolerate reducible groups makes it superior for late-stage functionalization.[1][2]

Part 3: Experimental Protocols

Protocol A: In Situ Generation of Schwartz’s Reagent

Why: Commercial

1212Snieckus/Lipshutz method2

Reagents:

  • 
     (Zirconocene dichloride)[1][2][3][7]
    
  • 
     (Lithium tri-tert-butoxyaluminum hydride)[1][2]
    
  • Dry THF

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Dissolution: Add

    
     (1.0 equiv) and dry THF (0.5 M concentration). The solution will be colorless/pale yellow.[1][2]
    
  • Reduction: Add

    
     (1.0 equiv) in one portion.
    
  • Activation: Stir at room temperature for 30–45 minutes. A copious white precipitate (

    
    ) will form.[1][2]
    
    • Checkpoint: The solution should turn cloudy white.[1][2] If it turns dark or clear, the reagent has decomposed or over-reduced.[2]

  • Usage: Add your substrate (alkyne/amide) directly to this suspension.[1][2] The active reagent is the solid suspension.[2]

Citation: Org. Lett.2014 , 16, 390.[1][2][6] Link[1][2]

Protocol B: Catalytic Conjugate Reduction with Stryker’s Reagent

Why: Using stoichiometric Stryker’s reagent is expensive and generates copper waste.[1][2] The Lipshutz modification uses catalytic CuH regenerated by a silane (PMHS) or hydrogen gas.[1][2]

Reagents:

  • 
     (Stryker’s Reagent) - 1–5 mol%[1][2]
    
  • PMHS (Polymethylhydrosiloxane) - Stoichiometric reductant[1][2][5]

  • Toluene or THF[1][2]

Step-by-Step:

  • Catalyst Load: In a glovebox or under strict Argon, add Stryker’s reagent (1–5 mol%) to the reaction vessel.[1][2]

  • Solvent: Add dry Toluene (preferred for rate) or THF.

  • Reductant: Add PMHS (1.1–1.5 equiv). Stir for 5 minutes.

  • Substrate: Add the enone/enoate substrate.[1][2]

  • Monitoring: Stir at RT. The reaction typically proceeds within 1–4 hours.[1][2][7]

    • Note: The "red" color of the catalyst may fade to yellow/orange during the cycle.[2]

  • Quench: Add aqueous

    
     or 
    
    
    to hydrolyze the silyl enol ether intermediate and regenerate the ketone.

StrykerWorkflowStartStartChoiceStoichiometric or Catalytic?Start->ChoiceStoichStoichiometric Mode(0.5 - 1.0 equiv Reagent)Choice->StoichSmall ScaleCatCatalytic Mode(1-5 mol% Reagent + PMHS)Choice->CatAtom EconomyReactionReaction (RT, Toluene/THF)Formation of Cu-EnolateStoich->ReactionCat->ReactionQuenchHydrolysis (NH4Cl)Cleaves Silyl/Cu Enol EtherReaction->QuenchProductSaturated CarbonylQuench->Product

Figure 2: Workflow decision tree for Stryker's reagent usage.

Citation: J. Am. Chem. Soc.[1][2]1988 , 110, 291.[1][2] Link[1][2]

Part 4: Handling & Stability (The "Ash" vs. The "Red Flag")

ParameterSchwartz's ReagentStryker's Reagent
Appearance White microcrystalline powder.[1][2]Brick-red powder.[1][2]
Air Stability Low. Hydrolyzes rapidly to

.[1][2]
Moderate. Solid is stable for months; solutions oxidize rapidly.[1][2]
Light Sensitivity High. Turns pink/purple/grey upon exposure.[1][2] Store in dark.Low.
Visual QC If it looks like grey ash or is pink , discard it. It must be white.[1][2][8][9]If solution turns green/blue , it has oxidized (Cu(II)).[1][2]
Storage Glovebox freezer (-20°C) preferred.[1][2]Glovebox or Desiccator.[1][2]

References

  • Hydrozirconation: Organic Synthesis via Organozirconium Intermediates. Science1974 , 184, 885-895.[1][2] Link[1][2]

  • Regioselective Reduction of Conjugate Double Bonds with [(PPh3)CuH]6. J. Am. Chem. Soc.[1][2]1988 , 110, 291-293.[1][2] Link[1][2]

  • Schwartz’s Reagent (Cp2ZrHCl): A Review. Encyclopedia of Reagents for Organic Synthesis2001 .[1][2] Link

  • In Situ Generation of Schwartz Reagent for Amide Reduction. Org. Lett.2014 , 16, 390-393.[1][2][6] Link[1][2]

  • Copper-Catalyzed Conjugate Reduction in the Presence of PMHS. Synlett1999 , 1999, 1399-1401.[1][2] Link[1][2]

Safety Operating Guide

Bis(cyclopentadienyl)zirconium Chloride hydride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Bis(cyclopentadienyl)zirconium Chloride Hydride [1][2][3][4]

Chemical Profile & Immediate Hazard Assessment[4]

Before initiating any disposal procedure, you must understand the specific reactivity profile of this compound. Schwartz's Reagent is not merely "flammable"; it is a hydridic metallocene . Its primary danger lies in its rapid reaction with protic sources (moisture, alcohols, acids) to release hydrogen gas (


).
Parameter Data
Common Name Schwartz's Reagent
IUPAC Name This compound
CAS Number 37342-97-5
Formula

Physical State White to off-white microcrystalline powder
Primary Hazards Water-Reactive (releases

), Flammable Solid , Corrosive
Reactivity Rapidly hydrolyzes in air/moisture. Can be pyrophoric if particle size is fine or if static charge builds up.
Critical Risk: The Hydrogen Deflagration

The disposal of Schwartz's Reagent often fails not because of the zirconium toxicity, but because of rapid hydrogen evolution .



If water is added directly to the solid, the exothermic hydrolysis ($ \Delta H < 0 $) can ignite the evolving hydrogen gas, causing a flash fire or explosion. Never add water directly to the solid reagent. 

Pre-Operational Safety Checklist

Engineering Controls:

  • Fume Hood: Mandatory. Sash operating at the lowest possible height.

  • Inert Atmosphere: Nitrogen (

    
    ) or Argon (
    
    
    
    ) line required for the initial suspension step.[5]
  • Blast Shield: Recommended if handling >5g.

Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles (ANSI Z87.1) + Face shield.

  • Hands: Double-gloving recommended.

    • Inner: Nitrile (dexterity).

    • Outer: 5-mil Nitrile or Laminate (solvent resistance).

  • Body: Flame-resistant (Nomex) lab coat. Cotton clothing underneath (no synthetics).

The "Heat Sink" Quenching Principle

To safely dispose of Schwartz's Reagent, we utilize a Suspension-Dilution-Quench strategy. We do not react the solid directly. Instead, we suspend it in an inert solvent to act as a heat sink .

  • Suspension: The solid is dispersed in a non-reactive hydrocarbon (Toluene or Hexane). This absorbs the heat generated during quenching.

  • Step-Wise Protonation: We introduce proton sources in increasing order of acidity/reactivity:

    • Tert-Butanol (t-BuOH): Sterically hindered, slow reaction.

    • Isopropanol (IPA): Moderate reaction.

    • Methanol (MeOH): Fast reaction.[6]

    • Water: Final hydrolysis.

Step-by-Step Disposal Protocol

Scenario A: Bulk Solid Disposal (>500 mg)

Objective: Deactivate solid reagent remaining in a bottle or flask.

Step 1: Preparation of the Suspension

  • Clamp the flask/bottle containing the reagent inside the fume hood.

  • Flush the vessel headspace with inert gas (Argon/Nitrogen) to displace air.

  • Add anhydrous Toluene or Hexane to the solid.

    • Ratio: Use at least 10 mL of solvent per 1 g of solid .

    • Action: Swirl gently to create a slurry. Ensure no dry clumps remain stuck to the walls.

  • Place the vessel in an ice-water bath (

    
    ) . Let it cool for 10 minutes.
    

Step 2: The Primary Quench (Alcoholysis)

  • While stirring (or swirling), add Isopropanol (IPA) dropwise.

    • Observation: You will see bubbling (

      
       gas).
      
    • Pacing: Add slowly. If bubbling becomes vigorous, STOP and wait for it to subside.

    • Volume: Add approx. 3 mL IPA per 1 g of solid.

  • Once visible bubbling ceases with IPA, add Methanol dropwise.

    • Reasoning: Methanol is smaller and more acidic; it will react with any stubborn hydride species IPA missed.

Step 3: The Final Quench (Hydrolysis)

  • Remove the ice bath.

  • Add Water dropwise to the mixture.

    • Caution: Even if alcohol showed no reaction, water may liberate trapped pockets of reactivity.

  • Stir the mixture until a clear solution or stable biphasic mixture is formed (usually clear/yellowish).

Scenario B: Trace Residue (Glassware Cleaning)

Objective: Cleaning spatulas, weighing boats, or empty flasks.

  • Do not rinse with water.

  • Rinse the contaminated equipment with Toluene or Hexane into a collection beaker.

  • Treat the collection beaker as a "Bulk Suspension" (see Scenario A), starting at Step 1.4 (Cooling).

Operational Workflow Diagram

The following diagram illustrates the decision logic and workflow for the safe deactivation of Schwartz's Reagent.

SchwartzReagentDisposal Start START: Identify Waste State CheckPPE Verify PPE: Face Shield, FR Coat, Nitrile Gloves Start->CheckPPE Decision Material State? CheckPPE->Decision BulkSolid Bulk Solid (>500 mg) Decision->BulkSolid Unused Reagent TraceResidue Trace Residue (Glassware/Spatulas) Decision->TraceResidue Dirty Equipment InertSuspend Suspend in Toluene/Hexane (10mL per 1g Solid) BulkSolid->InertSuspend IceBath Cool to 0°C (Ice Bath) InertSuspend->IceBath QuenchIPA DROPWISE Addition: Isopropanol (IPA) Wait for bubbling to stop IceBath->QuenchIPA Under Inert Gas SolventRinse Rinse with Inert Solvent (Collect Rinsate) TraceResidue->SolventRinse SolventRinse->IceBath QuenchMeOH DROPWISE Addition: Methanol Complete alkoxide conversion QuenchIPA->QuenchMeOH QuenchH2O Slow Addition: Water Final Hydrolysis QuenchMeOH->QuenchH2O WasteCheck Check pH & Phase Separation QuenchH2O->WasteCheck Disposal Dispose as Flammable/Solvent Waste (Contains Zirconium) WasteCheck->Disposal

Figure 1: Logical workflow for the quenching and disposal of this compound, prioritizing the "Heat Sink" suspension method.

Waste Management & Labeling[7][9]

Once the reaction is fully quenched (no bubbling upon water addition) and the mixture has returned to room temperature:

  • Composition: The waste stream now contains Toluene/Hexane, Alcohols, Water, and Zirconium oxides/hydroxides (

    
     species).
    
  • Labeling:

    • Primary Hazard: Flammable Liquid (due to Toluene/Alcohol).

    • Constituents: Toluene, Isopropanol, Zirconium Compounds.

  • Container: Polyethylene (HDPE) or Glass waste container. Do not seal tightly immediately; allow to vent for 2 hours to ensure all

    
     has off-gassed.
    
  • Regulatory: Zirconium is generally considered low toxicity, but check local regulations regarding heavy metal disposal.

Emergency Procedures

Event Immediate Action
Spill (Solid) Do NOT use water.[2][3][4][7][8] Cover with dry sand or Vermiculite. Scoop into a dry container using non-sparking tools.
Fire Use Class D (Met-L-X) or dry sand.

is generally ineffective on metal hydride fires; Water will exacerbate the fire.
Skin Contact Brush off dry powder first. Then rinse with copious water for 15 minutes.

References

  • University of California, Los Angeles (UCLA) EH&S. (n.d.). Procedures for Safe Use of Pyrophoric Solids. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1993).[1] Schwartz's Reagent: Preparation and Handling. Org. Synth. 1993, 71,[1] 77. Retrieved October 26, 2023, from [Link]

  • University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents. Retrieved October 26, 2023, from [Link]

Sources

×

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